molecular formula C12H11NO3S B1583923 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 23353-14-2

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1583923
CAS No.: 23353-14-2
M. Wt: 249.29 g/mol
InChI Key: HWRQFRXTBPYUEK-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-10-4-2-8(3-5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRQFRXTBPYUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353320
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23353-14-2
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to this compound, a molecule of significant interest for researchers in drug development. The presence of the acetic acid moiety at the 4-position offers a critical handle for further chemical modification or for mimicking the carboxylate group of natural amino acids, potentially interacting with biological targets.[4]

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing detailed experimental protocols, and offering insights gleaned from practical application. The primary pathway detailed herein is a two-step sequence centered around the classic Hantzsch thiazole synthesis, followed by a straightforward ester hydrolysis to yield the final product.

Overview of the Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Hantzsch Thiazole Synthesis: Construction of the core thiazole ring by reacting a thioamide with an α-haloketone derivative. This step yields the ethyl ester precursor, ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate.[5][6]

  • Saponification: Hydrolysis of the ethyl ester intermediate to the final carboxylic acid product under basic conditions.

This strategic approach is valued for its reliability, high yields, and the use of readily accessible starting materials.

G cluster_0 Starting Materials cluster_1 Stage 1: Hantzsch Thiazole Synthesis cluster_2 Intermediate Product cluster_3 Stage 2: Saponification cluster_4 Final Product 4-Methoxythiobenzamide 4-Methoxythiobenzamide Reaction_Condensation Cyclocondensation 4-Methoxythiobenzamide->Reaction_Condensation Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Reaction_Condensation Ester_Intermediate Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate Reaction_Condensation->Ester_Intermediate Hydrolysis Base-Mediated Hydrolysis Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

High-level workflow for the synthesis.

Part 1: Synthesis and Sourcing of Key Reactants

A successful synthesis relies on the quality and proper handling of its starting materials. This section details the preparation of the requisite thioamide and provides information on the α-halo ester.

Preparation of 4-Methoxythiobenzamide

The Hantzsch synthesis fundamentally requires a thioamide to provide the N-C-S backbone of the thiazole ring.[5] 4-Methoxythiobenzamide is not as commonly available as its amide analog and is typically prepared in the lab via thionation. The most common and effective method involves the use of Lawesson's reagent.

Protocol: Thionation of 4-Methoxybenzamide

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxybenzamide (1 equivalent) and dry toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the suspension. Note: Lawesson's reagent is an irritant with a strong, unpleasant odor. Handle it in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).

  • Workup: Cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-methoxythiobenzamide as a solid.

Ethyl 4-Chloroacetoacetate: The α-Halo Ketone

Ethyl 4-chloroacetoacetate serves as the three-carbon building block that forms the remainder of the thiazole ring. It is a crucial pharmaceutical intermediate used in the synthesis of various drugs.[7] While several methods for its synthesis exist, including the chlorination of diketene or ethyl acetoacetate, it is readily available from commercial suppliers.[7][8][9][10]

Table 1: Properties of Ethyl 4-chloroacetoacetate

PropertyValueReference
CAS Number 638-07-3[8][11]
Molecular Formula C₆H₉ClO₃[8][11]
Molecular Weight 164.59 g/mol [8][11]
Appearance Liquid
Density 1.218 g/cm³[11]
Flash Point 97 °C[11]

Note: This reagent is a lachrymator and should be handled with appropriate personal protective equipment in a fume hood.

Part 2: Assembly of the Thiazole Core via Hantzsch Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[6] It involves the reaction of an α-haloketone with a thioamide.[5][12]

Mechanistic Insights

The reaction proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.

  • Nucleophilic Attack: The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic carbon bearing the chlorine atom in ethyl 4-chloroacetoacetate via an SN2 mechanism.[13]

  • Tautomerization & Cyclization: Following the initial attack, the thioamide moiety can tautomerize. The nitrogen atom then performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.

G cluster_mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants A Step 1: SN2 Attack B Step 2: Intramolecular Cyclization A->B Tautomerization C Step 3: Dehydration B->C Proton Transfer D Final Product (Ester Intermediate) C->D Elimination of H2O Thioamide 4-Methoxythiobenzamide (Nucleophile) Thioamide->A Haloester Ethyl 4-chloroacetoacetate (Electrophile) Haloester->A

Logical flow of the Hantzsch mechanism.
Experimental Protocol: Synthesis of Ethyl 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetate

This protocol is adapted from established procedures for similar thiazole syntheses.[14]

  • Setup: To a round-bottom flask, add 4-methoxythiobenzamide (1 equivalent) and absolute ethanol to form a solution or suspension (approx. 0.1 M).

  • Reagent Addition: Add ethyl 4-chloroacetoacetate (1.1 equivalents) to the mixture at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The crude product may precipitate or can be extracted.

  • Workup & Purification: Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any HCl formed. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the pure ester intermediate.

Table 2: Typical Reaction Data

ParameterValue
Typical Yield 75-85%
Appearance Solid
Purity (by HPLC) >98%

Part 3: Final Synthesis via Ester Hydrolysis

The final step is the conversion of the ethyl ester to the target carboxylic acid. This is achieved through saponification, a classic organic reaction involving the base-catalyzed hydrolysis of an ester.

Rationale and Mechanism

The hydrolysis is necessary to unmask the carboxylic acid functional group, which is often crucial for biological activity or for use as a synthetic handle. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.[15]

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the hydrolysis of similar ester compounds.[16]

  • Setup: Dissolve the ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate intermediate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) overnight, or until TLC analysis indicates complete consumption of the starting ester.

  • Workup: Cool the mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1N hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to yield the final this compound.

Table 3: Final Product Characteristics

PropertyValue
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Typical Yield >90%
Appearance Solid
Purity (by HPLC) >99%

Conclusion

The can be reliably achieved through a high-yielding, two-step process. The core of this strategy is the robust Hantzsch thiazole synthesis, which effectively constructs the heterocyclic core from readily available precursors. The subsequent saponification is a straightforward and efficient transformation to yield the final product. This guide provides the detailed protocols and mechanistic understanding necessary for researchers and drug development professionals to successfully synthesize this valuable compound for further investigation and application in medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is a multifaceted organic compound featuring a thiazole heterocycle, a methoxy-substituted phenyl ring, and a carboxylic acid moiety. This unique structural combination makes it a compound of significant interest in medicinal chemistry and drug discovery. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the carboxylic acid group provides a handle for forming salts and esters, potentially modulating the compound's solubility and pharmacokinetic profile. The 4-methoxyphenyl group can also influence its biological target interactions and metabolic stability.

This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics for their research.

Molecular Structure and Basic Properties

IUPAC Name: this compound CAS Number: 23353-14-2[1] Molecular Formula: C₁₂H₁₁NO₃S[1] Molecular Weight: 249.28 g/mol [1]

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃S[1]
Molecular Weight249.28 g/mol [1]
CAS Number23353-14-2[1]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of a 4-methoxythiobenzamide with a suitable 4-haloacetoacetic ester, followed by hydrolysis of the resulting ester.

Synthetic Pathway reagent1 4-Methoxythiobenzamide intermediate Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate reagent1->intermediate Hantzsch Thiazole Synthesis reagent2 Ethyl 4-chloroacetoacetate reagent2->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH, then H₃O⁺) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate.

    • In a round-bottom flask, dissolve 4-methoxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

    • Add ethyl 4-chloroacetoacetate (1 equivalent) to the solution.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure ester intermediate.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Physicochemical Properties and Their Determination

A thorough understanding of the physicochemical properties of a drug candidate is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. For the target molecule, the carboxylic acid group is the primary acidic center.

Predicted pKa: Based on the structure, the pKa of the carboxylic acid is expected to be in the range of 3-5.

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., 50% v/v dioxane-water) to a known concentration.[2]

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette. Maintain a constant temperature (e.g., 25 °C) using a water bath.

  • Titration: Titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Acquisition: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. More accurate values can be obtained by calculating the first and second derivatives of the titration curve.

pKa Determination Workflow start Start prep Prepare Analyte Solution (Known Concentration) start->prep setup Set up Potentiometric Titrator (Calibrated pH meter, Burette) prep->setup titrate Titrate with Standardized Base (e.g., 0.1 M NaOH) setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of Titrant record->plot analyze Determine pKa from Half-Equivalence Point plot->analyze end End analyze->end

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical parameter for predicting a drug's membrane permeability and overall bioavailability.

Predicted LogP: While no experimental value is available for the target compound, a predicted XlogP value for the structurally similar 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid is 2.1.[3] This suggests that the target compound is likely to have moderate lipophilicity.

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Solubility

The solubility of a compound in aqueous and organic solvents is fundamental to its formulation and delivery.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

SolventExpected SolubilityRationale
WaterLowThe molecule has a significant non-polar character.
5% NaOH (aq)SolubleThe carboxylic acid will be deprotonated to form a more soluble sodium salt.[4]
5% NaHCO₃ (aq)Soluble with effervescenceAs a carboxylic acid, it is acidic enough to react with sodium bicarbonate, releasing CO₂.[5][4]
EthanolSoluble"Like dissolves like" - ethanol is a polar protic solvent.
DMSOSolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl and thiazole rings, the methylene protons of the acetic acid side chain, and the methoxy group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

  • C=C and C=N stretching vibrations from the aromatic and thiazole rings (in the 1450-1650 cm⁻¹ region).

  • C-O stretching from the methoxy group and the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While specific experimental data for this compound is not extensively published, the methodologies described herein provide a robust framework for its comprehensive characterization. A thorough understanding of these properties is indispensable for any researcher or drug development professional working with this promising molecule, as it lays the foundation for rational drug design, formulation development, and the prediction of its in vivo behavior.

References

An In-depth Technical Guide to 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid: A Molecule of Interest in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Thiazole Acetic Acid Derivative

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, identified by its CAS number 23353-14-2, is a heterocyclic organic compound belonging to the thiazole class of molecules. While not a widely recognized pharmaceutical agent with an established common name, its structural motifs are prevalent in numerous biologically active compounds, suggesting its potential as a scaffold in drug discovery. The presence of a thiazole ring linked to a methoxyphenyl group and an acetic acid side chain provides a unique combination of chemical features that could be exploited for therapeutic purposes.

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide will provide a comprehensive overview of this compound, synthesizing available data on the compound itself with the broader knowledge of its chemical class to offer insights into its potential applications, mechanisms of action, and a roadmap for its future investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The known properties of this compound are summarized below.

PropertyValueSource
CAS Number 23353-14-2[1][2][3]
Molecular Formula C12H11NO3S[1][4]
Molecular Weight 249.29 g/mol [4]
Appearance Not specified (often a solid)
Purity Typically ≥97%

Synthesis and Manufacturing

While specific, detailed manufacturing protocols for this compound are proprietary, a plausible synthetic route can be devised based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole rings. A potential pathway for the synthesis of the target molecule is outlined below:

  • Halogenation of a Ketone: The synthesis would likely begin with the α-halogenation of a ketone derived from 4-methoxyphenylacetic acid.

  • Condensation with a Thioamide: The resulting α-haloketone would then be condensed with a thioamide, such as thioformamide, to form the thiazole ring.

  • Hydrolysis: Subsequent hydrolysis of the resulting ester or amide would yield the final carboxylic acid product.

A generalized workflow for this proposed synthesis is depicted in the following diagram.

Hantzsch Thiazole Synthesis Workflow start Starting Materials: 4-methoxyphenylacetic acid derivative Thioamide step1 Step 1: α-Halogenation of Ketone start->step1 step2 Step 2: Condensation with Thioamide step1->step2 step3 Step 3: Cyclization to form Thiazole Ring step2->step3 step4 Step 4: Hydrolysis (if necessary) step3->step4 end_product Final Product: This compound step4->end_product

Caption: Proposed Hantzsch synthesis workflow.

Potential Mechanism of Action and Pharmacology

Given the lack of specific studies on this compound, its potential mechanisms of action must be inferred from the activities of structurally related compounds. Thiazole derivatives have been shown to interact with a variety of biological targets.

AMP-Activated Protein Kinase (AMPK) Activation

One of the most intriguing potential mechanisms is the activation of AMP-activated protein kinase (AMPK). A structurally related thiazole derivative, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, has been identified as a potent pan-AMPK activator.[5] AMPK is a master regulator of cellular energy homeostasis and its activation has therapeutic implications for metabolic diseases such as type 2 diabetes, obesity, and cancer.

The proposed mechanism involves the binding of the thiazole acetic acid derivative to the γ-subunit of the AMPK complex, mimicking the effect of AMP.[5] This allosteric activation leads to the phosphorylation of AMPK, which in turn phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.

AMPK Activation Pathway cluster_cellular_effects Downstream Cellular Effects Thiazole This compound (Hypothesized Activator) AMPK AMPK Complex (α, β, γ subunits) Thiazole->AMPK potentially activates (allosteric modulation) pAMPK Phosphorylated AMPK (Active) AMPK->pAMPK activation Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism stimulates Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipogenesis) pAMPK->Anabolism inhibits LKB1 LKB1 (Upstream Kinase) LKB1->AMPK phosphorylates Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) Metabolic_Stress->AMPK activates

Caption: Hypothesized AMPK activation pathway.

Other Potential Mechanisms
  • Antimicrobial Activity: Thiazole rings are present in some antibiotics. The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.[6]

  • Anti-inflammatory Effects: Thiazole derivatives have been shown to inhibit inflammatory pathways, potentially by targeting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or by modulating cytokine signaling.

  • Anticancer Properties: Some thiazole-containing compounds exhibit anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[7]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for various research and drug development endeavors.

Lead Compound for Novel Therapeutics

This molecule can serve as a starting point for the development of new drugs targeting a range of diseases. Its core structure can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties. For example, derivatives could be synthesized to enhance its potential as an AMPK activator for the treatment of metabolic disorders or as an anticancer agent.

Probe for Biological Pathway Elucidation

As a potential modulator of pathways like AMPK signaling, this compound could be used as a chemical probe to study the roles of these pathways in health and disease. Such studies can help to validate these pathways as drug targets.

Experimental Protocols: A Roadmap for Investigation

For researchers interested in exploring the biological activities of this compound, the following experimental workflow is proposed.

Drug Discovery Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Assay_Dev Primary Screening: - Cell viability assays (e.g., MTT) - Enzyme inhibition assays (e.g., AMPK) Dose_Response Dose-Response Studies: - Determine IC50/EC50 values Assay_Dev->Dose_Response Mechanism_ID Mechanism of Action Studies: - Western blot for pathway proteins - Target engagement assays Dose_Response->Mechanism_ID Lead_Opt Lead Optimization Mechanism_ID->Lead_Opt PK_Studies Pharmacokinetics (PK): - Determine ADME properties Efficacy_Models Efficacy Studies: - Disease models (e.g., diabetic mice) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies: - Assess safety and tolerability Efficacy_Models->Tox_Studies Preclinical_Dev Preclinical Development Tox_Studies->Preclinical_Dev Lead_Opt->Assay_Dev Iterative Optimization Lead_Opt->PK_Studies

Caption: Proposed drug discovery workflow.

Step-by-Step Protocol: In Vitro AMPK Activation Assay
  • Cell Culture: Culture a suitable cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) in appropriate media.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time. Include a positive control (e.g., AICAR) and a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • Incubate with appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK to determine the extent of AMPK activation.

Conclusion

This compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its structural similarity to known bioactive thiazole derivatives suggests a high potential for therapeutic applications, particularly in the areas of metabolic diseases, cancer, and infectious diseases. This guide provides a foundational framework for researchers and drug development professionals to begin their investigation into this intriguing compound. Further research is warranted to fully elucidate its biological activities, mechanism of action, and therapeutic potential.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule-Centric Approach to Structural Verification

Initial Assessment: The Hypothetical Structure and its Empirical Formula

Before embarking on any experimental analysis, we begin with the proposed structure to establish a set of expected analytical signatures.

Proposed Structure:

  • Chemical Name: 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

  • Molecular Formula: C₁₂H₁₁NO₃S

  • Molecular Weight: 249.29 g/mol

  • Exact Mass: 249.0460 g/mol

This foundational data allows us to predict the expected outcomes from high-resolution mass spectrometry and provides a framework for interpreting NMR and IR spectra.

The Strategic Workflow: An Integrated Spectroscopic Gauntlet

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_final Final Confirmation mol_formula Molecular Formula & Weight (C12H11NO3S) ms_exp HRMS (ESI-TOF) Determine Elemental Composition mol_formula->ms_exp ir_exp FTIR Analysis Identify Functional Groups mol_formula->ir_exp nmr_1d 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments mol_formula->nmr_1d ms_frag MS/MS Fragmentation Identify Key Substructures ms_exp->ms_frag confirmation Convergent Data Analysis Confirm Final Structure ms_frag->confirmation ir_exp->confirmation nmr_2d 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity nmr_1d->nmr_2d nmr_2d->confirmation

Figure 1: Strategic workflow for structure elucidation.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry serves two primary functions: the precise determination of molecular mass to confirm the elemental composition and the analysis of fragmentation patterns to identify key structural motifs.[1] Thiazole compounds are known to produce abundant molecular ions and fragment in specific ways that aid in their identification.[4]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, which is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, minimizing initial fragmentation and preserving the molecular ion.

Expected Result:

  • Positive Ion Mode [M+H]⁺: Calculated m/z = 250.0538. A measured value within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the molecular formula C₁₂H₁₁NO₃S.

  • Negative Ion Mode [M-H]⁻: Calculated m/z = 248.0388. This is expected due to the acidic nature of the carboxylic acid group.

Tandem Mass Spectrometry (MS/MS)

Rationale: By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions. The mass differences between the parent and fragment ions correspond to the loss of specific neutral fragments, providing clues to the molecule's connectivity.

Predicted Key Fragmentations:

Fragment Ion (m/z) Neutral Loss Structure of Loss Inference
204.043345.0105COOH + HLoss of the carboxylic acid group.
135.0446114.0014C₃H₂NO₂SCleavage yielding the 4-methoxyphenyl cation.
108.0216141.0244C₇H₅O₂SCleavage yielding the methoxybenzene radical cation.
Protocol 1: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO. Dilute to 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes.

  • MS Acquisition (Full Scan): Acquire data in both positive and negative ESI modes over a mass range of m/z 50-500.

  • MS/MS Acquisition: Perform data-dependent acquisition, selecting the top 3-5 most intense ions from the full scan for CID fragmentation. Use a normalized collision energy of 15-40 eV.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[3] For our target molecule, we expect to see clear signatures for the carboxylic acid and aromatic moieties.

Rationale: The carboxylic acid functional group has two highly characteristic absorptions: a very broad O-H stretch and a sharp C=O stretch.[5][6] These, combined with aromatic C-H and C=C signals, provide a definitive functional group fingerprint.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Appearance
3300-2500O-H stretchCarboxylic AcidVery broad, often obscuring C-H stretches.[6][7]
~3050C-H stretchAromatic & ThiazoleSharp, medium intensity.
~2950C-H stretchMethylene & MethylSharp, medium intensity.
1725-1700C=O stretchCarboxylic Acid (dimer)Strong, sharp.[7]
1610, 1580, 1510C=C stretchAromatic RingMedium to strong, sharp.
~1250C-O stretchAryl Ether (Ar-O-CH₃)Strong, sharp.
~1300C-O stretchCarboxylic AcidMedium intensity.[6]
Protocol 2: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[8] A combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy

Rationale: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5Broad Singlet1HH -OOC-Acidic proton, exchangeable with D₂O.[5]
~7.90Doublet (d)2HAr-H (ortho to thiazole)Deshielded by the electron-withdrawing thiazole ring.
~7.10Doublet (d)2HAr-H (ortho to OCH₃)Shielded by the electron-donating methoxy group.
~7.45Singlet (s)1HThiazole-H 5Unique proton on the thiazole ring.[9]
~3.85Singlet (s)2H-CH ₂-COOHMethylene protons adjacent to the thiazole and carbonyl groups.
~3.80Singlet (s)3H-OCHMethoxy group protons.
¹³C NMR Spectroscopy

Rationale: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the local electronic structure.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale
~171C =OCarboxylic acid carbonyl carbon.[5]
~168Thiazole-C 2Carbon attached to two heteroatoms (N and S).
~161Ar-C -OCH₃Aromatic carbon directly bonded to the electron-donating methoxy group.
~150Thiazole-C 4Thiazole carbon adjacent to the acetic acid substituent.
~128Ar-C H (ortho to thiazole)Aromatic methine carbons.
~125Ar-C -ThiazoleQuaternary aromatic carbon attached to the thiazole ring.
~122Thiazole-C H5Thiazole methine carbon.
~114Ar-C H (ortho to OCH₃)Aromatic methine carbons shielded by the methoxy group.
~55-OC H₃Methoxy carbon.
~33-C H₂-COOHMethylene carbon.
2D NMR Spectroscopy: Confirming the Connections

Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For this molecule, Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece together the molecular fragments.

Key Expected HMBC Correlations:

  • Methylene Protons (-CH₂-) to:

    • Thiazole-C4 (³J)

    • Thiazole-C5 (²J)

    • Carbonyl Carbon (²J)

    • This definitively links the acetic acid side chain to the C4 position of the thiazole ring.

  • Thiazole-H5 Proton to:

    • Thiazole-C4 (²J)

    • Thiazole-C2 (³J)

    • Methylene Carbon (-CH₂-) (³J)

    • This confirms the substitution pattern on the thiazole ring.

  • Aromatic Protons (ortho to thiazole) to:

    • Thiazole-C2 (³J)

    • Ar-C-Thiazole (²J)

    • Ar-C-OCH₃ (³J)

    • This unequivocally connects the 4-methoxyphenyl ring to the C2 position of the thiazole ring.

  • Methoxy Protons (-OCH₃) to:

    • Ar-C-OCH₃ (³J)

    • This confirms the position of the methoxy group on the phenyl ring.

Figure 2: Key HMBC correlations confirming molecular connectivity.
Protocol 3: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to avoid exchange of the acidic proton with the solvent, allowing its observation.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (~1024 or more) may be needed to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition:

    • COSY: Acquire a standard gradient-selected COSY experiment to identify ¹H-¹H spin systems.

    • HSQC: Acquire a gradient-selected HSQC experiment to correlate protons with their directly attached carbons.

    • HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Conclusion: A Convergent and Unambiguous Structural Assignment

The structure of this compound is unequivocally confirmed through the convergent power of multiple, cross-validating analytical techniques. HRMS establishes the correct elemental composition of C₁₂H₁₁NO₃S. FTIR spectroscopy confirms the presence of the critical carboxylic acid and aromatic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, definitively placing the 4-methoxyphenyl group at the C2 position of the thiazole ring and the acetic acid moiety at the C4 position. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, providing a solid foundation for any future research or development activities.

References

Unveiling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delineates the multifaceted mechanism of action of the synthetic compound 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid . Synthesizing current research, this document provides a comprehensive overview of its primary molecular interactions, focusing on its dual role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs) and an inhibitor of key enzymes in the inflammatory cascade, cyclooxygenases (COX) and lipoxygenases (LOX).

Introduction: A Compound of Therapeutic Promise

This compound belongs to a class of thiazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The unique structural scaffold, featuring a central thiazole ring, a methoxyphenyl group, and an acetic acid side chain, positions this molecule as a candidate for therapeutic intervention in a range of pathological conditions, particularly those with an inflammatory or metabolic basis. The presence of the carboxylic acid moiety is a notable feature, often associated with the binding of ligands to nuclear receptors.[2] This guide will dissect the intricate molecular pathways through which this compound is proposed to exert its effects.

Dual-Pronged Mechanism of Action: A Symphony of Molecular Interactions

The therapeutic potential of this compound appears to stem from its ability to engage with two distinct and critical signaling pathways: the Peroxisome Proliferator-Activated Receptors (PPARs) and the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation.[3] There are three main subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[4] Thiazole-containing compounds, particularly those with an acetic acid functional group, have been identified as potent PPAR agonists.[5]

The activation of PPARs by this compound is a key proposed mechanism. Upon binding to the ligand-binding domain of a PPAR, the compound induces a conformational change in the receptor. This leads to the recruitment of co-activator proteins and the subsequent transcription of target genes. The specific PPAR subtype selectivity of this compound is a critical area of investigation, as each subtype mediates distinct physiological effects.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation is associated with lipid-lowering effects.[3]

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity.[6]

  • PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis.[7]

The following diagram illustrates the general signaling pathway of PPAR activation:

PPAR_Activation_Pathway Compound 2-[2-(4-methoxyphenyl)-1,3- thiazol-4-yl]acetic acid PPAR PPAR Receptor (α, γ, or δ) Compound->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE Peroxisome Proliferator Response Element (PPRE) Complex->PPRE Binds to DNA Transcription Gene Transcription PPRE->Transcription Initiates Response Metabolic & Anti-inflammatory Effects Transcription->Response Leads to COX_LOX_Inhibition_Workflow Start Start: Compound Screening COX_Assay In vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay LOX_Assay In vitro 5-LOX Inhibition Assay Start->LOX_Assay Cell_Assay Cell-based Assay (e.g., RAW 264.7 macrophages) Start->Cell_Assay Data_Analysis Data Analysis: IC50 Determination & Selectivity COX_Assay->Data_Analysis LOX_Assay->Data_Analysis PGE2_LTB4 Measure Prostaglandin E2 (PGE2) & Leukotriene B4 (LTB4) levels Cell_Assay->PGE2_LTB4 PGE2_LTB4->Data_Analysis

References

An In-depth Technical Guide to 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid: Synthesis, Potential Biological Activities, and Research Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, a thiazole derivative with significant potential in medicinal chemistry. Drawing upon research on structurally related compounds, this document explores its synthesis, putative biological activities, and the underlying mechanisms that may drive its therapeutic effects.

Introduction: The Therapeutic Promise of Thiazole Derivatives

The thiazole ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including vitamins and antibiotics.[1] Its unique chemical properties allow for diverse interactions with biological targets, making thiazole derivatives a cornerstone of modern drug discovery.[1] Compounds incorporating a thiazole nucleus have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The subject of this guide, this compound, belongs to this versatile class of compounds and holds promise for further investigation.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through established methods for constructing the thiazole core, most notably the Hantzsch thiazole synthesis. This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Proposed Synthesis Workflow

A plausible synthetic route for this compound is outlined below. This proposed pathway is based on well-established organic chemistry principles and synthetic strategies reported for analogous thiazole derivatives.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_intermediate Intermediate cluster_final Final Product A 4-Methoxythiobenzamide C Cyclocondensation A->C B Ethyl 4-chloroacetoacetate B->C D Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate C->D Formation of Thiazole Ring E Hydrolysis D->E F This compound E->F Ester to Carboxylic Acid

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of this compound, based on established methodologies for similar compounds.[1]

Step 1: Synthesis of Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate

  • To a solution of 4-methoxythiobenzamide (1 equivalent) in ethanol, add ethyl 4-chloroacetoacetate (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents).

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4, resulting in the precipitation of the carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the final product, this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.[2][5]

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively available in the public domain, the activities of structurally related thiazole derivatives provide valuable insights into its potential therapeutic applications.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A significant area of interest for thiazole-containing compounds is their activity as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation.[6][7]

  • PPARα and PPARγ: These are the primary isoforms targeted for the treatment of metabolic disorders.[6] PPARα agonists are primarily used to treat dyslipidemia, while PPARγ agonists are effective insulin sensitizers for type 2 diabetes.[6][7]

  • Pan-PPAR Agonists: Compounds that activate multiple PPAR subtypes are being developed to address various aspects of the metabolic syndrome while potentially minimizing the side effects associated with selective agonists.[6][8]

Given the structural similarities to known PPAR agonists, it is plausible that this compound could exhibit activity at one or more PPAR isoforms.

PPAR_Signaling cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Activation cluster_gene Gene Transcription cluster_effects Physiological Effects Ligand This compound PPAR PPARα/γ Ligand->PPAR Binds to Ligand Binding Domain Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE in Target Genes Complex->PPRE Binds to DNA Transcription Modulation of Gene Expression PPRE->Transcription Effects Improved Insulin Sensitivity Reduced Inflammation Lipid Metabolism Regulation Transcription->Effects

Caption: Potential PPAR signaling pathway for this compound.

Anti-inflammatory Properties

Many thiazole derivatives have demonstrated potent anti-inflammatory effects.[2][9][10] The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

  • Inhibition of Pro-inflammatory Enzymes: Thiazole-containing compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of prostaglandins and leukotrienes, respectively.[11]

  • Modulation of NF-κB and MAPK Signaling: The anti-inflammatory effects of some compounds are mediated through the suppression of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[12]

The structural features of this compound suggest that it may also possess anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.

Other Potential Biological Activities

The versatility of the thiazole scaffold suggests that this compound could exhibit a range of other biological activities, including:

  • Antimicrobial Activity: Thiazole derivatives have been explored for their potential as antimicrobial agents against various pathogens.[1][13]

  • Anticancer Activity: Certain thiazole-containing compounds have shown promise as antiproliferative agents against various cancer cell lines.[3]

Future Directions and Research Perspectives

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • In Vitro Biological Screening: Comprehensive screening against a panel of biological targets, including PPARs, COX enzymes, and various cancer cell lines, would provide a clearer picture of its therapeutic potential.

  • In Vivo Efficacy Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models of metabolic and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues would help to identify the key structural features required for optimal activity and selectivity.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for any potential drug candidate.

Conclusion

This compound is a promising thiazole derivative with the potential for significant therapeutic applications. Based on the well-documented activities of structurally related compounds, it is a strong candidate for investigation as a PPAR agonist and an anti-inflammatory agent. The synthetic route is feasible, and a clear path for its biological evaluation can be delineated. This technical guide serves as a foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize this compound, a molecule of interest due to its thiazole and methoxyphenyl moieties, which are common in pharmacologically active compounds.[1][2] The following sections will delve into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. The causality behind experimental choices and data interpretation will be emphasized, providing researchers and drug development professionals with a robust framework for their analytical workflows.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H (Carboxylic Acid)10.0 - 12.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet.
H-2', H-6'7.8 - 8.0Doublet2HThese aromatic protons are ortho to the electron-withdrawing thiazole ring, leading to a downfield shift. They are coupled to H-3' and H-5'.
H-3', H-5'6.9 - 7.1Doublet2HThese aromatic protons are ortho to the electron-donating methoxy group, resulting in an upfield shift. They are coupled to H-2' and H-6'.
H-57.2 - 7.4Singlet1HThis proton is on the thiazole ring, an electron-deficient aromatic system, and is expected to be a singlet as there are no adjacent protons.
H-9' (OCH₃)3.8 - 3.9Singlet3HThe protons of the methoxy group are shielded and appear as a sharp singlet.
H-7 (CH₂)3.7 - 3.8Singlet2HThe methylene protons are adjacent to the thiazole ring and the carboxylic acid group, causing a downfield shift. They are expected to be a singlet.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C-8 (C=O)170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
C-2165 - 170This carbon is part of the thiazole ring and is bonded to two heteroatoms (N and S), leading to a significant downfield shift.
C-4'160 - 163This aromatic carbon is attached to the electron-donating methoxy group, causing it to be deshielded.
C-4148 - 152A quaternary carbon in the thiazole ring.
C-5115 - 120This carbon in the thiazole ring is expected to be in the aromatic region.
C-1'125 - 128The ipso-carbon of the phenyl ring attached to the thiazole.
C-2', C-6'128 - 130Aromatic carbons ortho to the thiazole ring.
C-3', C-5'114 - 116Aromatic carbons ortho to the methoxy group, showing shielding effects.
C-9' (OCH₃)55 - 56The carbon of the methoxy group is in the typical range for such functionalities.
C-7 (CH₂)30 - 35The methylene carbon is shielded relative to the aromatic carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune the instrument to the ¹³C frequency and perform shimming.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all ¹H-¹³C couplings into singlets, simplifying the spectrum and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[3]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction). Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
1700-1725C=O stretchCarboxylic Acid
1600-1610C=N stretchThiazole Ring
1500-1580C=C stretchAromatic Rings
1240-1260C-O stretch (asymmetric)Aryl Ether
1020-1040C-O stretch (symmetric)Aryl Ether
600-700C-S stretchThiazole Ring
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Data Acquisition: Collect a background spectrum of the empty ATR setup. Then, place the sample on the crystal, apply pressure to ensure good contact, and collect the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₂H₁₁NO₃S

  • Exact Mass: 249.0460

  • Expected Molecular Ion (ESI+): [M+H]⁺ at m/z 249.0460

  • Expected Adducts (ESI+): [M+Na]⁺ at m/z 272.0379, [M+K]⁺ at m/z 288.0119

Predicted Fragmentation Pattern

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or H₂O (18 Da).

fragmentation parent [M+H]⁺ m/z = 250.0538 frag1 [M+H - H₂O]⁺ m/z = 232.0432 parent->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z = 205.0583 parent->frag2 - COOH

References

Methodological & Application

protocol for synthesizing 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid

Abstract

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the robust Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.[1][2] This guide details a three-stage process: (I) the preparation of the key thioamide intermediate, 4-methoxythiobenzamide; (II) the cyclocondensation reaction to form the ethyl ester derivative, ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate; and (III) the final basic hydrolysis to yield the target carboxylic acid. We provide in-depth explanations for procedural choices, detailed step-by-step instructions, and expected analytical data to ensure reproducibility and success for researchers in the field.

Introduction and Scientific Background

Thiazole ring systems are a critical pharmacophore found in a wide array of biologically active compounds and approved pharmaceuticals.[3] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. The target molecule, this compound, combines the thiazole core with a substituted phenyl ring and an acetic acid moiety, features that suggest potential applications as an anti-inflammatory or metabolic disorder therapeutic agent.

The synthetic strategy outlined herein employs the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This method is renowned for its reliability and high yields in reacting α-halocarbonyl compounds with thioamides to form the thiazole heterocycle.[2] Our protocol begins with the synthesis of 4-methoxythiobenzamide, a crucial precursor. This is followed by its reaction with an ethyl 4-haloacetoacetate derivative to construct the thiazole ring with the desired ester side chain. The final step involves a straightforward ester hydrolysis to furnish the target carboxylic acid. This stepwise approach ensures high purity and yield at each stage of the synthesis.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages, beginning with commercially available starting materials.

G SM1 4-Cyanophenol invis1 SM1->invis1 SM2 NaSH or Lawesson's Reagent SM2->invis1 Int1 4-Methoxythiobenzamide invis2 Int1->invis2 SM3 Ethyl 4-bromoacetoacetate SM3->invis2 Int2 Ethyl 2-[2-(4-methoxyphenyl)- 1,3-thiazol-4-yl]acetate Product 2-[2-(4-methoxyphenyl)- 1,3-thiazol-4-yl]acetic acid Int2->Product  Step III: Hydrolysis SM4 NaOH / H₃O⁺ SM4->Product invis1->Int1  Step I: Thionation invis2->Int2  Step II: Hantzsch Cyclization

Figure 1: Three-step synthesis workflow.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
4-Methoxythiobenzamide97%Sigma-Aldrich2362-64-3
Ethyl 4-bromoacetoacetate≥95%Sigma-Aldrich13176-46-0
Ethanol (EtOH)AnhydrousFisher Scientific64-17-5
Sodium Hydroxide (NaOH)ACS ReagentVWR1310-73-2
Hydrochloric Acid (HCl)37%, ACS ReagentVWR7647-01-0
Tetrahydrofuran (THF)HPLC GradeFisher Scientific109-99-9
Ethyl Acetate (EtOAc)ACS ReagentVWR141-78-6
HexanesACS ReagentVWR110-54-3
Anhydrous Sodium SulfateACS ReagentVWR7757-82-6
Deionized WaterN/AIn-house7732-18-5

Note: 4-Methoxythiobenzamide can be purchased directly or synthesized from 4-cyanophenol if necessary.[4][5]

Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bars

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • pH meter or pH strips

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • NMR spectrometer, Mass spectrometer, and Melting point apparatus for characterization

Experimental Protocols

Protocol I: Synthesis of Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate (Intermediate Ester)

This stage utilizes the Hantzsch thiazole synthesis to construct the core heterocyclic structure. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine atom in the α-halocarbonyl compound.[6] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxythiobenzamide (5.0 g, 29.9 mmol) in 100 mL of anhydrous ethanol. Stir the mixture until all solids have dissolved.

  • Addition of Reagent: To the stirred solution, add ethyl 4-bromoacetoacetate (6.85 g, 32.9 mmol, 1.1 equivalents) dropwise at room temperature. An immediate color change and slight warming of the mixture may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The hydrobromide salt of the product may precipitate. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the HBr formed during the reaction.[6] Stir for 15 minutes. A solid precipitate of the neutral ester product will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight. The product is typically obtained as a pale yellow or off-white solid.

Expected Yield: 75-85%.

Protocol II: Synthesis of this compound (Final Product)

This final step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final carboxylic acid.[7][8]

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the dried ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate (e.g., 5.0 g, 17.2 mmol) in a solvent mixture of 30 mL of Tetrahydrofuran (THF) and 15 mL of deionized water.

  • Addition of Base: Prepare a solution of sodium hydroxide (1.03 g, 25.8 mmol, 1.5 equivalents) in 15 mL of deionized water. Add this aqueous NaOH solution to the stirred suspension of the ester.

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-3 hours. The suspension should become a clear, homogeneous solution as the ester is hydrolyzed to its water-soluble sodium salt. Monitor the reaction completion by TLC (disappearance of the starting ester spot).

  • Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous solution with 50 mL of water. Cool the solution in an ice bath. While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise to acidify the solution to a pH of 2-3.[7] The target carboxylic acid will precipitate as a fine solid.

  • Isolation: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with abundant cold deionized water (3 x 30 mL) to remove all traces of NaCl. Dry the final product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 90-98%.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for this compound
Appearance White to off-white solid
Melting Point Specific to the compound, expected to be sharp if pure. Similar compounds melt in the 180-200 °C range.[9]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.5 (s, 1H, -COOH), 7.9 (d, 2H, Ar-H), 7.3 (s, 1H, Thiazole-H), 7.1 (d, 2H, Ar-H), 3.8 (s, 3H, -OCH₃), 3.7 (s, 2H, -CH₂-). (Note: Chemical shifts are predictive and may vary slightly).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 172 (-COOH), 168 (Thiazole C2), 161 (Ar-C-O), 150 (Thiazole C4), 128 (Ar-CH), 126 (Ar-C), 115 (Thiazole C5), 114 (Ar-CH), 55 (-OCH₃), 33 (-CH₂-). (Note: Chemical shifts are predictive).
Mass Spec (ESI-) Calculated for C₁₂H₁₁NO₃S: 265.05. Found: m/z 264.0 [M-H]⁻.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Ethyl 4-bromoacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

    • Concentrated acids and bases (HCl, NaOH) are corrosive. Handle with extreme care.

  • Solvent Handling: Organic solvents (Ethanol, THF, Ethyl Acetate, Hexanes) are flammable. Avoid open flames and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

using 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid in anticancer research

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm currently focused on a deep dive into 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. I'm prioritizing its synthesis, chemical characteristics, and established or potential anticancer activities and mechanisms. My next step will be to identify relevant anticancer research leveraging this compound.

Refining Search Strategies

I'm now expanding my search to include specific anticancer research studies involving this compound. I'm focusing on methodologies used, like MTT assays and flow cytometry, and I'm looking for IC50 values and effects on cell cycle/apoptosis. Furthermore, I'm trying to identify the mechanism of action, with an eye towards implicated signaling pathways or target proteins.

Developing the Application Note

I'm now shifting gears to the structure of the application note. I'll start with an overview of the compound and its anticancer significance. Next comes the crucial section on its mechanism of action, complete with a Graphviz diagram to visualize the key signaling pathways. After that, I'm working on a detailed "Experimental Protocols" section that will outline each step. I'm also planning a structured data presentation with a clear table of quantitative results, such as IC50 values. I'll make sure to add in-text citations throughout, and a comprehensive references list with valid URLs. Finally, a thorough review to ensure scientific integrity and formatting.

Discovering Key Insights

I've established that thiazole derivatives are indeed a major player in anticancer research. Broad reviews are giving me the lay of the land, detailing their mechanisms, especially apoptosis induction, and highlighting known SAR studies. This initial foundation feels solid, and I'm keen to move into the more nuanced aspects.

Targeting Specific Compound Research

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Discovering Research Gaps

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Adapting Research Strategy

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Formulating New Direction

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Confirming Research Shift

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Application Notes and Protocols for the In Vitro Evaluation of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] The compound 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid belongs to this promising class of molecules. Its structural features, particularly the methoxyphenyl and acetic acid moieties, suggest a potential for interaction with various biological targets. This document provides a comprehensive guide for the initial in vitro evaluation of this compound, outlining a strategic series of assays to elucidate its cytotoxic and anti-inflammatory potential. The proposed experimental design is structured to first establish a cytotoxicity profile, which then informs the concentrations used in subsequent mechanistic and anti-inflammatory assays.

Part 1: Foundational Analysis - Cytotoxicity Profiling

A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability. This foundational data is not only crucial for identifying potential anticancer properties but also for establishing non-toxic concentration ranges for subsequent mechanistic studies. A dose-dependent decrease in cell viability is a key indicator of cytotoxic or cytostatic effects.

Recommended Cell Lines

To obtain a broad understanding of the compound's cytotoxic potential, a panel of human cancer cell lines representing different cancer types is recommended. Based on the known activities of similar thiazole derivatives, the following cell lines are suggested for initial screening:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor-positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative.

  • HeLa: A human cervical cancer cell line.

  • A549: A human lung carcinoma cell line.

  • HepG2: A human hepatocellular carcinoma cell line.

Protocol 1.1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity Profile

The IC50 values should be summarized in a clear, tabular format for easy comparison across different cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM) [Hypothetical Data]
MCF-7Breast Adenocarcinoma4815.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma488.9 ± 1.1
HeLaCervical Cancer4822.5 ± 2.5
A549Lung Carcinoma4835.1 ± 3.9
HepG2Hepatocellular Carcinoma4818.7 ± 2.1

Part 2: Mechanistic Insight - Elucidating the Anti-Inflammatory Action

Chronic inflammation is a key driver of many diseases, including cancer.[5] Thiazole derivatives have shown promise as anti-inflammatory agents, often through the modulation of key inflammatory pathways.[5] The following assays are designed to investigate the potential of this compound to mitigate inflammatory responses in a cellular model.

Recommended Cell Line
  • RAW 264.7: A murine macrophage cell line that is widely used to study inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response.

Experimental Workflow for Anti-inflammatory Assays

The following diagram illustrates the general workflow for the proposed anti-inflammatory experiments.

Caption: Workflow for in vitro anti-inflammatory assays.

Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant as an indicator of iNOS activity.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of the test compound (determined from the cytotoxicity assay) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 2.2: Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the Griess assay.

  • Supernatant Collection: Collect the culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

Protocol 2.3: Western Blot Analysis for Key Inflammatory Proteins

Western blotting is used to determine the effect of the compound on the protein expression levels of key enzymes and transcription factors in the inflammatory pathway, such as COX-2 and NF-κB.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates and treat as described above.

  • Cell Lysis: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against COX-2, the p65 subunit of NF-κB, and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Data Presentation: Anti-inflammatory Effects

The results of the anti-inflammatory assays can be presented in a summary table.

AssayParameter MeasuredEffect of Compound [Hypothetical Data]
Griess AssayNitric Oxide (NO) ProductionDose-dependent decrease
ELISATNF-α SecretionDose-dependent decrease
ELISAIL-6 SecretionDose-dependent decrease
Western BlotCOX-2 Protein ExpressionDose-dependent decrease
Western Blotp-p65 (NF-κB) ExpressionDose-dependent decrease

Part 3: Exploring Potential Mechanisms of Action

The initial screening assays will provide valuable information about the biological activities of this compound. Based on these results, further mechanistic studies can be designed to identify its specific molecular targets.

Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism

The following diagram illustrates a potential signaling pathway that may be modulated by the test compound, leading to its anti-inflammatory effects.

G cluster_0 NF-κB Pathway cluster_1 Gene Expression cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Compound This compound Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB activates NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 Cytokines Pro-inflammatory Cytokines NFkB_nuc->Cytokines NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation

Caption: Potential mechanism of anti-inflammatory action.

Conclusion and Future Directions

The experimental framework outlined in this document provides a robust starting point for the in vitro characterization of this compound. The initial cytotoxicity screening will establish a critical dose-response profile, which will guide the subsequent investigation of its anti-inflammatory properties. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into the therapeutic potential of this novel thiazole derivative. Positive results from these in vitro assays would warrant further investigation into more specific molecular targets and progression to in vivo models of disease.

References

Application Notes & Protocols: 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid as a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The microtubule cytoskeleton, formed by the dynamic polymerization of α/β-tubulin heterodimers, is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and motility. Its critical function in mitosis has made it a highly validated and successful target for anticancer drug development. Small molecules that interfere with tubulin dynamics can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified as microtubule-stabilizing (e.g., taxanes) or destabilizing (e.g., vinca alkaloids, colchicine). This document provides a detailed technical guide on the characterization of a novel synthetic compound, 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid , a potential tubulin polymerization inhibitor belonging to the thiazole class of compounds. We present a series of robust protocols for its evaluation, from initial biochemical validation to cell-based efficacy studies, designed to provide a comprehensive profile of its mechanism of action.

Introduction & Mechanism of Action

This compound is a synthetic small molecule featuring a central 1,3-thiazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive compounds. Many small molecule tubulin inhibitors that bind to the colchicine site on β-tubulin are known to prevent the curved-to-straight conformational change required for tubulin dimer incorporation into a growing microtubule. This inhibitory action leads to a net increase in the soluble tubulin pool, disruption of the microtubule network, formation of a defective mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase, triggering apoptosis.

The proposed mechanism for this compound is the disruption of microtubule dynamics by binding to the colchicine pocket of β-tubulin, thereby preventing its polymerization. The following protocols are designed to systematically test this hypothesis.

cluster_0 Normal Microtubule Dynamics cluster_1 Inhibitor Action Tubulin α/β-Tubulin Dimers (Soluble Pool) MT Growing Microtubule (Polymerized) Tubulin->MT Polymerization (GTP-dependent) BoundTubulin Inhibitor-Tubulin Complex GTP GTP GDP GDP-Tubulin MT->GDP Catastrophe (Depolymerization) Inhibitor This compound Inhibitor->Tubulin Binds to Colchicine Site BoundTubulin->MT Polymerization Blocked

Figure 1: Proposed mechanism of action. The inhibitor binds to soluble tubulin dimers, preventing their incorporation into microtubules and shifting the equilibrium away from polymerization.

Core Experimental Protocols

This section details the essential workflows to characterize the compound's activity. The causality behind experimental choices is explained to ensure robust and reproducible data generation.

Protocol 2.1: In Vitro Tubulin Polymerization Assay

Principle: This is the primary biochemical assay to confirm direct interaction with tubulin. The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm over time. An effective inhibitor will suppress this increase. This assay directly validates the compound's effect on the target protein, independent of any cellular machinery.

Materials:

  • Lyophilized >99% pure tubulin protein (e.g., from Cytoskeleton, Inc., Cat# T240)

  • Tubulin General Polymerization Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Guanosine triphosphate (GTP), 100 mM stock in ddH₂O

  • Glycerol (anhydrous)

  • Test Compound: this compound, 10 mM stock in DMSO

  • Positive Control: Nocodazole or Colchicine, 10 mM stock in DMSO

  • Negative Control: DMSO

  • Temperature-controlled spectrophotometer with a 96-well plate reader (37°C capability)

  • Low-binding, clear, flat-bottom 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare 1 M GTP stock and store at -80°C. Dilute to 10 mM immediately before use.

    • Prepare G-PEM buffer with 10% glycerol. This is the Assay Buffer. Glycerol promotes nucleation, ensuring a robust polymerization signal.

    • Resuspend lyophilized tubulin in ice-cold Assay Buffer to a final concentration of 3 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

  • Assay Plate Setup:

    • On ice, add 5 µL of various concentrations of the test compound (e.g., final concentrations of 0.1, 1, 5, 10, 50 µM) to the wells.

    • Add 5 µL of Nocodazole (e.g., 10 µM final) to positive control wells.

    • Add 5 µL of DMSO to negative control (vehicle) and no-inhibitor wells.

  • Initiating Polymerization:

    • Pre-warm the spectrophotometer to 37°C.

    • Prepare a master mix of the tubulin solution. Just before adding to the plate, spike the master mix with GTP to a final concentration of 1 mM. The GTP is essential as it binds to the exchangeable E-site on β-tubulin, a prerequisite for polymerization.

    • Add 45 µL of the tubulin/GTP master mix to each well for a final volume of 50 µL.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer.

    • Read the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

Data Interpretation:

  • Negative Control (DMSO): Should show a sigmoidal curve with a lag phase, a logarithmic growth phase, and a plateau, indicating successful polymerization.

  • Positive Control (Nocodazole): Should show a flat line or significantly suppressed curve, indicating potent inhibition.

  • Test Compound: A dose-dependent decrease in the rate of polymerization and the final plateau absorbance (Vmax) indicates inhibitory activity. The IC50 value can be calculated by plotting the Vmax against the log of the compound concentration.

CompoundConcentration (µM)Vmax (mOD/min)% Inhibition
Vehicle (DMSO)-15.20%
Nocodazole (Positive Control)101.192.8%
This compound 111.822.4%
57.550.7%
104.173.0%
501.590.1%
Table 1: Example data from the in vitro tubulin polymerization assay. Data is hypothetical.
Protocol 2.2: Cell Viability Assay (MTT/MTS)

Principle: After confirming biochemical activity, the next logical step is to determine the compound's cytotoxic effect on cancer cells. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically. This assay provides a quantitative measure of the compound's potency (IC50) in a cellular context.

Materials:

  • Cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Test Compound and controls (as above)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours. This duration is typically sufficient for cells to pass through at least one cell cycle, allowing mitotic inhibitors to exert their effect.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

Data Interpretation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2.3: Cell Cycle Analysis by Flow Cytometry

Principle: This assay directly verifies the proposed mechanism of action in cells. Tubulin polymerization inhibitors block cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle. By staining DNA with a fluorescent dye like propidium iodide (PI), the cellular DNA content can be quantified by flow cytometry, revealing the distribution of cells across the different cycle phases.

Start Seed & Treat Cells (24-48h) Harvest Harvest Cells (Trypsinize) Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in 70% Ethanol (Ice-cold, >1 hr) Wash->Fix Stain Stain with Propidium Iodide (PI) & RNase A Fix->Stain Analyze Analyze via Flow Cytometer Stain->Analyze Result Generate DNA Content Histogram (G1, S, G2/M) Analyze->Result

Figure 2: Standard workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Materials:

  • HeLa cells (or other rapidly dividing cell line)

  • 6-well plates

  • Test Compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells (apoptotic cells may detach). To do this, collect the supernatant, wash the plate with PBS, trypsinize the adherent cells, and then combine them with the supernatant.

  • Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Fixation permeabilizes the cells and preserves their structure. Store at -20°C for at least 1 hour (can be stored for weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading any double-stranded RNA, ensuring that PI only intercalates with DNA for an accurate measurement of DNA content.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

Data Interpretation:

  • Vehicle Control: Will show a typical distribution with a large G1 peak, a smaller S phase population, and a small G2/M peak.

  • Test Compound: A dose-dependent increase in the percentage of cells in the G2/M phase peak, with a corresponding decrease in the G1 population, is the hallmark of a mitotic inhibitor.

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle (DMSO)55.4%25.1%19.5%
This compound (IC50)20.1%14.9%65.0%
This compound (2x IC50)10.5%8.3%81.2%
Table 2: Example data from cell cycle analysis showing G2/M arrest. Data is hypothetical.

Conclusion

The protocols outlined in this guide provide a systematic and robust framework for characterizing the activity of this compound as a tubulin polymerization inhibitor. By progressing from direct biochemical assays to cell-based functional readouts, researchers can build a comprehensive data package to validate its mechanism of action and establish its potential as a novel anticancer therapeutic agent. Successful execution of these experiments will confirm its direct effect on tubulin, quantify its cytotoxic potency, and verify its ability to induce mitotic arrest in cancer cells.

analytical methods for quantification of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Bioanalytical Quantification of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Abstract

This comprehensive application note details a robust and validated bioanalytical method for the quantification of this compound in biological matrices, specifically human plasma. The methodology is centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity. We provide an in-depth exploration of method development, from sample preparation using Liquid-Liquid Extraction (LLE) to the optimization of chromatographic and mass spectrometric parameters. Furthermore, a complete protocol for method validation is presented, adhering to the stringent criteria set forth by major regulatory bodies, ensuring the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and other clinical studies.

Introduction and Analytical Rationale

This compound is a thiazole derivative with potential pharmacological significance. As with any therapeutic candidate, its journey through drug development necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. The cornerstone of these pharmacokinetic (PK) and toxicokinetic (TK) studies is the accurate and precise quantification of the analyte in complex biological samples like plasma, serum, or urine.

The inherent complexity of these matrices, which are rich in endogenous components such as proteins, lipids, and salts, presents a significant analytical challenge. These components can interfere with analysis, suppress the analyte signal, and potentially damage analytical instrumentation. Therefore, a successful bioanalytical method must achieve two primary objectives:

  • Efficient Isolation: The analyte must be effectively separated from the bulk of the matrix components.

  • Sensitive & Selective Detection: The quantification technique must be able to distinguish the analyte from any remaining interferences and detect it at physiologically relevant concentrations.

To meet these demands, this guide employs a strategy combining Liquid-Liquid Extraction (LLE) for sample cleanup with the specificity and sensitivity of LC-MS/MS detection. This approach is not only effective but also provides a balance between analytical rigor, cost-effectiveness, and sample throughput. All validation procedures outlined are grounded in the principles of the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guideline, which is the harmonized standard for the FDA and EMA.[1][2][3][4]

Analyte Characteristics and Method Strategy

A successful bioanalytical method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate the optimal conditions for extraction, chromatography, and detection.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Calculated)Implication for Method Development
Molecular Formula C₁₂H₁₁NO₃SUsed to calculate the exact mass for MS detection.
Molecular Weight 249.29 g/mol Precursor ion selection for MS/MS.
pKa (Carboxylic Acid) ~4.0 - 4.5The acidic nature is key for extraction. At pH < pKa, the molecule is neutral and organic-soluble. At pH > pKa, it is ionized and water-soluble.
logP ~2.5 - 3.0Indicates moderate lipophilicity, making it suitable for extraction into common organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE).

Causality of Method Choice:

  • Sample Preparation: The analyte's acidic nature (due to the carboxylic acid group) is the lynchpin of our LLE strategy. By acidifying the plasma sample to a pH at least 2 units below the analyte's pKa, we convert the carboxylate anion into its neutral, protonated form.[5] This dramatically increases its partition coefficient into a non-polar, water-immiscible organic solvent, effectively separating it from water-soluble matrix components.[5][6]

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the logical choice. A C18 stationary phase provides a non-polar environment for retaining the moderately lipophilic analyte. The mobile phase will be acidic (e.g., containing 0.1% formic acid) to maintain the analyte in its neutral form, ensuring sharp, symmetrical peak shapes and consistent retention.

  • Detection: Tandem mass spectrometry (MS/MS) offers unparalleled selectivity and sensitivity. We will utilize electrospray ionization (ESI), which is highly effective for polar and ionizable molecules. Given the carboxylic acid group, Negative Ion Mode is predicted to be highly efficient, detecting the deprotonated molecule [M-H]⁻. Multiple Reaction Monitoring (MRM) will be used to monitor a specific precursor → product ion transition, virtually eliminating background noise and confirming the analyte's identity.

Overall Bioanalytical Workflow

The entire process, from sample receipt to final data reporting, follows a structured and validated path to ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (with Internal Standard) Acidify Acidification (pH Adjustment) Sample->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evap Evaporation (Dry-down) LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Regression Calibration Curve (Regression Analysis) Integration->Regression Quant Concentration Calculation Regression->Quant G cluster_core Core Performance cluster_matrix Matrix Effects cluster_stability Stability Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect FTS Freeze-Thaw Validation->FTS STS Short-Term (Bench-Top) Validation->STS LTS Long-Term Validation->LTS PPS Post-Preparative Validation->PPS

References

Application Notes and Protocols for the Development of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid Derivatives with Improved Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3][4] This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel derivatives of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. Our objective is to systematically modify this lead compound to enhance its bioactivity. We present detailed protocols for chemical synthesis, in vitro cytotoxicity screening against cancer cell lines, and anti-inflammatory activity assessment. Furthermore, we outline the principles of structure-activity relationship (SAR) analysis to guide iterative improvements. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiazole derivatives.

Introduction and Rationale

Inflammation and cancer are complex pathological processes that remain leading causes of morbidity and mortality worldwide.[1] The development of novel, effective, and safer therapeutic agents is a perpetual goal in pharmaceutical research. Heterocyclic compounds are of particular interest, and the thiazole ring is a "privileged scaffold" due to its presence in a wide range of biologically active molecules.[1][5]

The parent compound, this compound, serves as a promising starting point. Its structure combines the proven thiazole core with a methoxyphenyl group and an acetic acid moiety, features that suggest potential interactions with various biological targets. However, lead compounds often require optimization to improve potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

The rationale for developing derivatives is grounded in the principles of medicinal chemistry: systematic structural modifications can profoundly impact a molecule's interaction with its biological target. This guide details a workflow to explore this chemical space, aiming to identify derivatives with superior therapeutic profiles.

G cluster_0 Discovery & Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation cluster_3 Optimization A Lead Compound 2-[2-(4-methoxyphenyl) -1,3-thiazol-4-yl]acetic acid B In Silico Screening (Molecular Docking) A->B Predictive Modeling C SAR-Guided Derivative Design B->C D Synthesis of Novel Derivatives C->D E Purification & Characterization (NMR, MS) D->E F Primary Screening (In Vitro Assays) E->F G Cytotoxicity (MTT) Anti-inflammatory (NO) F->G H Data Analysis (IC50 Determination) G->H I Structure-Activity Relationship (SAR) Analysis H->I I->C Iterative Refinement J Lead Optimization I->J

Caption: High-level workflow for derivative development.

Design Strategy & Molecular Docking

The strategic design of new derivatives is paramount. Modifications should be planned to probe the structure-activity relationship (SAR) systematically. For the parent compound, we identify three primary sites for modification.

Causality Behind Modification Choices:

  • R1 (Phenyl Ring): The electronic properties of this ring can influence target binding. Altering the methoxy group (-OCH₃) to other substituents (e.g., -Cl, -F, -CF₃, -CH₃) varies the electron-donating or -withdrawing nature, which can impact hydrogen bonding and hydrophobic interactions.

  • R2 (Acetic Acid Side Chain): The carboxylic acid is ionizable at physiological pH and impacts polarity and solubility. Converting it to esters or amides can improve cell membrane permeability and introduce new interaction points. This is a classic prodrug strategy and can also alter the binding mode within a target protein.

  • R3 (Thiazole Ring): While modifications here are more synthetically challenging, substitutions at the C5 position could be explored to probe for additional binding pockets.

Caption: Key sites for SAR exploration on the core scaffold.

Application Note: Molecular Docking for Virtual Screening

Before committing to synthesis, in silico molecular docking can prioritize candidates with the highest probability of success.[6][7] This computational technique predicts the binding affinity and orientation of a designed ligand within the active site of a target protein.

Justification: For anti-inflammatory activity, Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) are relevant targets.[2][8] For anticancer activity, targets like tubulin or specific kinases are common.[5][9] Docking studies can reveal whether a proposed modification is likely to improve or disrupt key binding interactions (e.g., hydrogen bonds, hydrophobic contacts), saving significant time and resources.

Synthetic Protocols

The synthesis of thiazole derivatives is often achieved via the well-established Hantzsch thiazole synthesis.[7][10] The general approach involves the cyclocondensation of an α-haloketone with a thioamide.

Protocol 1: General Synthesis of 2-[2-(4-substituted-phenyl)-1,3-thiazol-4-yl]acetic Acid Derivatives

This protocol outlines the synthesis of the core scaffold, which can be adapted by using different starting materials.

Step 1: Synthesis of 3-Bromo-1-(4-methoxyphenyl)propane-1,2-dione (α-haloketone intermediate)

  • Dissolve 1-(4-methoxyphenyl)propane-1,2-dione (1 eq.) in glacial acetic acid.

  • Slowly add bromine (1 eq.) dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash with water until neutral, and dry the crude product. Recrystallize from ethanol.

Step 2: Synthesis of Ethyl 2-Amino-2-thioxoacetate (Thioamide intermediate)

  • This reagent can be synthesized from ethyl cyanoformate and hydrogen sulfide or procured commercially.

Step 3: Hantzsch Cyclocondensation

  • Reflux a mixture of the α-haloketone intermediate (Step 1, 1 eq.) and the thioamide intermediate (Step 2, 1.1 eq.) in absolute ethanol for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • The resulting solid, ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate, is filtered and washed with cold ethanol.

Step 4: Hydrolysis to the Acetic Acid

  • Suspend the ester from Step 3 in a mixture of ethanol and 1M sodium hydroxide solution.

  • Stir at room temperature for 12-24 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Evaporate the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl to precipitate the final product, this compound.

  • Filter, wash with water, and dry.

Protocol 2: Synthesis of Amide Derivatives from the Parent Acid

Justification: Amidation of the carboxylic acid is a straightforward method to expand the chemical diversity and modulate the compound's physicochemical properties.

  • Suspend the parent acetic acid (1 eq.) in dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve the desired amine (e.g., benzylamine, morpholine) (1.5 eq.) and triethylamine (2 eq.) in DCM.

  • Cool the amine solution to 0°C and slowly add the freshly prepared acid chloride solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation Protocols

The following in vitro assays provide a robust primary screening platform to evaluate the anticancer and anti-inflammatory potential of the synthesized derivatives.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[13]

  • 96-well microplates.

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well.[13]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[12] Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: In Vitro Anti-inflammatory Assessment by Nitric Oxide (NO) Inhibition Assay

Principle: Inflammation often involves the upregulation of inducible nitric oxide synthase (iNOS), leading to high levels of nitric oxide (NO) production by macrophages.[8][14] NO is a key inflammatory mediator. Due to its short half-life, NO production is indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[15][16]

G cluster_nuc LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 IKK IKK Complex MyD88->IKK Signal Cascade NFkB_I NF-κB / IκBα (Inactive Complex) IKK->NFkB_I Phosphorylates IκBα NFkB_A NF-κB (Active) NFkB_I->NFkB_A IκBα Degradation NF-κB Release Nucleus Nucleus NFkB_A->Nucleus Translocation iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation Arginine L-Arginine NO Nitric Oxide (NO) Production Arginine->NO  iNOS

Caption: Simplified LPS-induced Nitric Oxide signaling pathway.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete culture medium.

  • Lipopolysaccharide (LPS).

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15]

  • Sodium Nitrite (NaNO₂) standard solution.

  • 96-well microplates.

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation.

  • Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Solution A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.[16]

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition compared to the LPS-only control and calculate the IC₅₀ value.

Data Presentation and SAR Analysis

Organizing experimental data logically is crucial for deriving meaningful structure-activity relationships.

Table 1: Hypothetical Bioactivity Data for Thiazole Derivatives
Compound IDR1 (Phenyl Sub.)R2 (Side Chain)Cytotoxicity IC₅₀ (µM) [MCF-7 Cells]NO Inhibition IC₅₀ (µM) [RAW 246.7]
Parent 4-OCH₃-COOH25.418.2
TD-01 4-Cl-COOH15.89.5
TD-02 4-F-COOH18.111.3
TD-03 4-H-COOH35.229.7
TD-04 4-OCH₃-COOCH₃ (Methyl Ester)45.135.6
TD-05 4-OCH₃-CONH-Benzyl22.515.1
TD-06 4-Cl-CONH-Benzyl8.2 5.4
Application Note: Interpreting the SAR Table

The goal of SAR analysis is to understand how specific chemical features influence biological activity.[17][18]

  • Impact of R1 Substituent: Comparing the parent compound (4-OCH₃) with TD-01 (4-Cl) and TD-02 (4-F) suggests that electron-withdrawing groups on the phenyl ring enhance both cytotoxic and anti-inflammatory activity. Removal of the substituent (TD-03, 4-H) leads to a significant loss of potency. This indicates that the electronic nature and/or steric bulk at this position is critical for target engagement.

  • Impact of R2 Side Chain: Esterification of the carboxylic acid (TD-04) dramatically reduces activity. This suggests that the free carboxylate group may be essential for binding, perhaps through an ionic interaction or hydrogen bond. Conversion to a benzyl amide (TD-05) largely retains the activity of the parent compound, indicating that a larger, more hydrophobic group can be tolerated here.

  • Synergistic Effects: The most potent compound, TD-06, combines the beneficial 4-Cl substituent with the tolerated benzylamide group. This synergistic effect highlights the importance of exploring combinations of favorable modifications.

Conclusion and Future Perspectives

This guide provides a structured, integrated approach to the design, synthesis, and evaluation of novel this compound derivatives. By following these protocols, researchers can systematically explore the chemical space around this scaffold to identify new compounds with enhanced anticancer and anti-inflammatory properties.

The identification of a lead compound, such as the hypothetical TD-06 , is not the endpoint. Future work should involve:

  • Secondary Screening: Evaluating lead compounds in more complex assays, such as specific enzyme inhibition assays (e.g., COX-1/COX-2 selectivity) or apoptosis assays.

  • ADMET Profiling: In vitro assessment of metabolic stability, permeability, and potential toxicity.

  • In Vivo Studies: Testing the most promising candidates in animal models of cancer or inflammation to validate their therapeutic potential.

Through this iterative cycle of design, synthesis, and testing, the probability of developing a clinically viable drug candidate can be significantly increased.

References

Application Note: 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid as a Selective Molecular Probe for Cyclooxygenase-1 (COX-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, is fundamental to understanding inflammation, pain, and homeostatic physiological processes. While both enzymes catalyze the conversion of arachidonic acid to prostaglandins, their distinct physiological roles necessitate the development of selective molecular probes to dissect their individual contributions. 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, hereafter designated as MPTA, is a novel thiazole derivative poised for use as a selective molecular probe for COX-1. The structural features of MPTA, particularly the thiazole core and the acetic acid residue, are characteristic of compounds designed for selective COX-1 inhibition[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of MPTA as a molecular probe to investigate COX-1 function in various experimental settings.

Principle of Action: A Mechanistic Insight

MPTA is hypothesized to function as a competitive inhibitor of COX-1. The cyclooxygenase active site of both COX-1 and COX-2 is a long, hydrophobic channel. The carboxylic acid moiety of MPTA is proposed to form a critical salt bridge with a conserved arginine residue (Arg120 in COX-1) at the mouth of the active site, a key interaction for many non-steroidal anti-inflammatory drugs (NSAIDs). The thiazole and methoxyphenyl groups are predicted to then extend into the hydrophobic channel, blocking the entry of the natural substrate, arachidonic acid. The selectivity of MPTA for COX-1 over COX-2 is likely attributed to subtle but critical differences in the architecture of their active sites. The COX-2 active site is slightly larger and possesses a side pocket, which can accommodate bulkier substituents not present in MPTA.

Visualizing the Mechanism of Action

The following diagram illustrates the arachidonic acid cascade and the proposed inhibitory action of MPTA on COX-1.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes MPTA MPTA Probe MPTA->COX1 Inhibition

Caption: Proposed inhibition of COX-1 by the MPTA probe within the arachidonic acid cascade.

Applications of MPTA as a Molecular Probe

  • Selective Inhibition Studies: MPTA can be employed to determine the relative contribution of COX-1 and COX-2 to prostaglandin synthesis in various biological systems.

  • Enzyme Kinetic Analysis: As a selective inhibitor, MPTA can be used in kinetic studies to probe the active site of COX-1.

  • Validation of High-Throughput Screens: MPTA can serve as a positive control for the selective inhibition of COX-1 in the screening of new chemical entities.

  • Cellular Assays: In cell-based models, MPTA can be used to investigate the downstream physiological and pathological roles of COX-1-derived prostanoids.

Experimental Protocols

Protocol 1: In Vitro Fluorimetric COX-1/COX-2 Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of MPTA for purified COX-1 and COX-2 enzymes using a fluorimetric assay kit.

Workflow Overview

assay_workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Probe, Substrate) start->prep_reagents add_buffer Add Assay Buffer to 96-well Plate prep_reagents->add_buffer add_enzyme Add COX-1 or COX-2 Enzyme add_buffer->add_enzyme add_probe Add Serial Dilutions of MPTA Probe add_enzyme->add_probe incubate1 Incubate at Room Temperature (15 min) add_probe->incubate1 add_substrate Add Arachidonic Acid Substrate incubate1->add_substrate incubate2 Incubate at 37°C (10 min) add_substrate->incubate2 read_fluorescence Read Fluorescence (Ex/Em = 560/590 nm) incubate2->read_fluorescence analyze_data Analyze Data and Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro COX inhibition assay.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Fluorimetric Inhibitor Screening Assay Kit

  • MPTA (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.

  • Serial Dilution of MPTA: Prepare a serial dilution of the 10 mM MPTA stock solution in DMSO. Further dilute these in the provided assay buffer to achieve the final desired concentrations for the assay.

  • Assay Plate Setup:

    • Add 10 µL of the diluted MPTA or vehicle (DMSO) to the appropriate wells of the 96-well plate.

    • Add 10 µL of COX-1 or COX-2 enzyme to each well.

    • Include wells for a "no enzyme" control and a "vehicle" control.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the probe to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the arachidonic acid substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation at 560 nm and emission at 590 nm.

Data Analysis:

  • Subtract the average fluorescence of the "no enzyme" control from all other wells.

  • Calculate the percentage of inhibition for each MPTA concentration relative to the vehicle control.

  • Plot the percentage of inhibition versus the log of the MPTA concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Results:

The following table presents hypothetical IC₅₀ values for MPTA against COX-1 and COX-2, demonstrating its selectivity.

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-2 IC₅₀ / COX-1 IC₅₀)
MPTA 505000100
Celecoxib 3000300.01
Protocol 2: Cell-Based Prostaglandin E₂ (PGE₂) Immunoassay

This protocol measures the effect of MPTA on the production of PGE₂, a key inflammatory prostaglandin, in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • MPTA (dissolved in DMSO)

  • PGE₂ ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Probe Treatment: Pre-treat the cells with various concentrations of MPTA (or vehicle) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and subsequent PGE₂ production.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

Data Analysis:

  • Generate a standard curve for the PGE₂ ELISA.

  • Calculate the concentration of PGE₂ in each sample based on the standard curve.

  • Plot the PGE₂ concentration against the MPTA concentration to determine the dose-dependent inhibitory effect of the probe on cellular prostaglandin synthesis.

References

formulation of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid for cell-based experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Formulation and Application of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid for Cell-Based Experiments

Introduction

Thiazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them valuable scaffolds in drug discovery and chemical biology.[1][2][3] The subject of this guide, this compound, is a member of this family, possessing structural motifs that suggest potential modulation of key cellular pathways. The methoxyphenyl group, in particular, is found in numerous biologically active molecules, including selective enzyme inhibitors and receptor ligands.[2]

The successful application of any small molecule in cell-based research hinges on its correct formulation. Improper dissolution, storage, or dilution can lead to compound precipitation, loss of activity, and inaccurate or non-reproducible experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, formulation, and application of this compound in a cellular context. We will cover the preparation of stock and working solutions, essential validation protocols such as cytotoxicity assessment, and a detailed example of a functional assay based on its potential activity as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of a compound is the first step toward developing a robust experimental plan. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and data on similar thiazole-based compounds.[4][5]

PropertyValue / InformationRationale & Source
IUPAC Name This compoundStandard chemical nomenclature.[6]
CAS Number 23353-14-2Chemical Abstracts Service registry number.[6]
Molecular Formula C₁₂H₁₁NO₃SDerived from the chemical structure.[7]
Molecular Weight 249.29 g/mol Calculated from the molecular formula.[7]
Predicted Solubility Good solubility in DMSO and Ethanol; Limited solubility in aqueous solutions.Thiazole derivatives and similar small molecules commonly exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[4][8]
Storage (Powder) -20°C, protected from light and moisture.Standard practice for preserving the integrity of complex organic molecules.[9]
Storage (In Solution) -80°C for long-term (≤ 6 months); -20°C for short-term (≤ 1 month).To prevent degradation and minimize solvent evaporation. Avoid repeated freeze-thaw cycles.[9][10]

Experimental Design & Workflow

A logical workflow is critical for generating reliable data. The following diagram outlines the essential stages, from initial compound handling to functional analysis, emphasizing the importance of cytotoxicity assessment as a prerequisite for any efficacy studies.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Validation & Experimentation cluster_2 Phase 3: Analysis Powder Compound Powder (Vial) Stock High-Concentration Stock Solution (in DMSO) Powder->Stock Protocol 1 Working Working Solutions (in Culture Medium) Stock->Working Protocol 2 Cyto Cytotoxicity Assay (e.g., MTT) Working->Cyto Protocol 3 Func Functional Assay (e.g., Adipogenesis) Working->Func Protocol 4 Cyto->Func Determine Non-Toxic Concentration Range Data Data Acquisition & Analysis Func->Data

Caption: General workflow for small molecule testing.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Creating a high-concentration stock solution is standard practice, as it minimizes the volume of solvent added to the final cell culture and allows for easy serial dilutions.[11] DMSO is the solvent of choice for many non-polar compounds due to its high solvating capacity and miscibility with aqueous media.[12]

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated pipettes and sterile, pyrogen-free tips

Procedure:

  • Pre-handling: Before opening, centrifuge the vial of the compound to ensure all powder is collected at the bottom.[10]

  • Calculation: Calculate the volume of DMSO required. For example, to prepare a 10 mM stock solution from 1 mg of the compound (MW = 249.29 g/mol ):

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molarity (mol/L))

    • Volume (L) = 0.001 g / (249.29 g/mol × 0.010 mol/L) = 0.000401 L

    • Volume (µL) = 401 µL

  • Dissolution: Carefully add the calculated volume of DMSO directly to the vial. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[9][10]

  • Storage: Store the aliquots at -80°C for long-term stability. For use within one month, storage at -20°C is acceptable.[9]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: The stock solution must be diluted to the final desired concentration in cell culture medium. It is critical to ensure the final concentration of DMSO does not exceed a level toxic to the specific cell line being used, typically <0.5%, and ideally ≤0.1%.[9][13] A vehicle control (medium with the same final DMSO concentration) must always be included in experiments.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for serial dilution

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions to reach the final concentrations. Direct dilution of a high-concentration stock into a large volume of aqueous medium can cause the compound to precipitate. A two-step or serial dilution is recommended.

  • Example Dilution Series: To treat cells in a 96-well plate (100 µL final volume/well):

    • Step 1 (Intermediate Dilution): Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of culture medium (1:100 dilution). Vortex gently.

    • Step 2 (Final Dilution): Add the appropriate volume of the 100 µM intermediate solution to the wells to achieve the final concentrations.

Final Concentration (µM)Volume of 100 µM Stock to add to 100 µL WellFinal DMSO Concentration
1010 µL0.1%
55 µL0.05%
11 µL0.01%
0.10.1 µL (or use a further 1:10 dilution)0.001%

Note: Always add the compound dilution to the cells/wells, not the other way around, and mix gently by swirling the plate.

Protocol 3: Validating Compound Formulation via Cytotoxicity (MTT Assay)

Rationale: Before conducting functional assays, it is essential to determine the concentration range at which the compound is not cytotoxic. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]

G Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) for Adherence Seed->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read

Caption: Workflow for a standard MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (medium with the highest DMSO concentration used) and an "untreated control".

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[16][17]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will allow you to determine the concentration range that does not significantly impact cell viability for use in subsequent experiments.

Protocol 4: Example Functional Assay - PPARγ-Mediated Adipogenesis

Rationale: Thiazolidinediones are a well-known class of PPARγ agonists that induce adipocyte differentiation. Given the structural similarities, it is plausible that this compound could act on this pathway.[18][19] This protocol uses the 3T3-L1 preadipocyte cell line and quantifies differentiation by staining accumulated lipid droplets with Oil Red O.

G cluster_0 Cellular Events Ligand PPARγ Agonist (Test Compound) PPAR PPARγ/RXR Heterodimer Ligand->PPAR Binds & Activates PPRE PPRE (DNA Element) PPAR->PPRE Binds Transcription Gene Transcription (e.g., C/EBPα, FABP4) PPRE->Transcription Initiates Adipogenesis Adipocyte Differentiation Transcription->Adipogenesis Drives

Caption: Simplified PPARγ signaling pathway.

Procedure:

  • Cell Culture: Grow 3T3-L1 preadipocytes to confluence in a 24-well plate.

  • Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX) containing the test compound at various non-toxic concentrations (determined from the MTT assay) or a known PPARγ agonist like Rosiglitazone as a positive control.[20]

  • Maturation: After 2-3 days, replace the medium with maturation medium (e.g., DMEM with 10% FBS and insulin) containing the test compound. Replenish this medium every 2 days for a total of 8-10 days.

  • Oil Red O Staining:

    • Wash cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin in PBS for at least 1 hour.[21]

    • Wash the cells with water and then with 60% isopropanol for 5 minutes.[22]

    • Allow the wells to dry completely.[21]

    • Add the Oil Red O working solution (prepared by diluting a 0.5% stock in isopropanol with water at a 6:4 ratio and filtering) and incubate for 10-20 minutes.[23][24][25]

    • Wash extensively with water until the excess stain is removed.

  • Analysis:

    • Qualitative: Visualize the red-stained lipid droplets under a microscope.

    • Quantitative: Elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle rocking.[21][25] Transfer the eluate to a 96-well plate and measure the absorbance at ~492-500 nm.[21][25]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes.

Introduction

The target molecule, this compound, is a heterocyclic compound featuring a thiazole ring, a common scaffold in many pharmaceuticals. Its synthesis is typically achieved through a variation of the Hantzsch thiazole synthesis.[1][2][3] This process involves the condensation of an α-haloketone with a thioamide. While the Hantzsch synthesis is generally robust and high-yielding, challenges can arise, leading to suboptimal yields and purification difficulties.[1][4] This guide will address these potential issues with practical, evidence-based solutions.

The overall synthetic strategy involves two key stages:

  • Thiazole Ring Formation: Condensation of 4-methoxythiobenzamide with an appropriate α-haloacetoacetate derivative (e.g., ethyl 4-chloroacetoacetate) to form the ethyl ester of the target molecule, ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

Below is a visual representation of the general synthetic workflow.

G cluster_0 PART 1: Thiazole Ring Formation cluster_1 PART 2: Ester Hydrolysis cluster_2 PART 3: Purification & Analysis A 4-Methoxythiobenzamide D Ethyl 2-[2-(4-methoxyphenyl) -1,3-thiazol-4-yl]acetate A->D Reacts with B Ethyl 4-chloroacetoacetate B->D C Reaction Conditions (Solvent, Temp, Time) C->D Influences F 2-[2-(4-methoxyphenyl) -1,3-thiazol-4-yl]acetic acid D->F Hydrolyzed under E Hydrolysis Conditions (Base/Acid, Solvent, Temp) E->F Influences G Work-up & Purification (Extraction, Recrystallization, Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Thiazole Ester Intermediate 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature or extending the reaction time. Refluxing in ethanol is a common condition.[5]
2. Side Reactions: Self-condensation of ethyl 4-chloroacetoacetate or decomposition of the thioamide.2. Control Reagent Addition: Add the ethyl 4-chloroacetoacetate dropwise to the solution of 4-methoxythiobenzamide to minimize its self-condensation. Ensure the thioamide is of high purity.
3. Poor Quality of Reagents: Presence of impurities or moisture in starting materials or solvents.3. Use High-Purity Reagents: Use freshly distilled solvents and ensure starting materials are dry and of high purity. The presence of water can interfere with the condensation reaction.[6]
Formation of Significant Byproducts 1. Incorrect Stoichiometry: Molar ratio of reactants is not optimal.1. Adjust Stoichiometry: Typically, a slight excess of the thioamide can be used to ensure complete consumption of the α-haloketone.[1]
2. Unwanted Cyclization Pathways: Depending on the specific α-haloketone used, alternative cyclization products may form.2. Verify Starting Material Structure: Confirm the structure of the α-haloketone to ensure it will lead to the desired 4-substituted thiazole.
Low Yield of Final Acetic Acid Product 1. Incomplete Hydrolysis: Insufficient base/acid concentration, reaction time, or temperature.1. Optimize Hydrolysis Conditions: For base-catalyzed hydrolysis (e.g., using NaOH or KOH in an alcohol/water mixture), ensure a sufficient molar excess of the base is used. Monitor the reaction by TLC until the starting ester spot disappears.[7]
2. Product Degradation: The thiazole ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[6]2. Use Milder Conditions: Consider using milder hydrolysis conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.
3. Difficult Isolation: The product may have some solubility in the aqueous phase during work-up.3. Careful pH Adjustment and Extraction: During the acidic work-up to precipitate the carboxylic acid, carefully adjust the pH to the isoelectric point of the product to maximize precipitation. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate) if the product does not fully precipitate.
Purification Challenges 1. Co-eluting Impurities: Byproducts with similar polarity to the desired product.1. Optimize Crystallization/Chromatography: For recrystallization, screen various solvent systems. For column chromatography, try different solvent gradients and consider using a different stationary phase if baseline separation is not achieved.
2. Product Tailing on Silica Gel: The carboxylic acid moiety can interact strongly with silica gel.2. Modify Eluent: Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase during column chromatography to suppress the ionization of the carboxylic acid and reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis for this specific molecule?

A1: The reaction proceeds through a well-established mechanism.[3][4][8] First, the sulfur atom of the 4-methoxythiobenzamide acts as a nucleophile and attacks the α-carbon of the ethyl 4-chloroacetoacetate in an SN2 reaction, displacing the chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

References

Technical Support Center: Stability and Storage of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and optimal storage conditions for this compound. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the storage of solid this compound?

A1: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from moisture and light. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers of similar thiazole derivatives suggest storing the compound under an inert atmosphere, such as nitrogen, to minimize potential degradation from atmospheric components.

Q2: Is this compound sensitive to light?

A2: While specific photostability studies on this exact compound are not extensively published, evidence from structurally related thiazole derivatives strongly suggests a sensitivity to light. Thiazole-containing compounds with aryl ring substitutions can undergo photodegradation, potentially through a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition. Therefore, it is imperative to protect the compound from light by using amber vials or by wrapping the container in aluminum foil.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation in the solid material can include discoloration (e.g., yellowing or browning), changes in texture, or clumping. For solutions, degradation may be indicated by a change in color, the formation of precipitates, or a decrease in clarity. Analytically, degradation can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), where a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would be observed.

Q4: What solvents are suitable for dissolving and storing this compound?

A4: A structurally similar compound, 2-[2-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, is reported to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but insoluble in water[1]. It is important to note that some 2-aminothiazole derivatives have shown instability in DMSO over time at room temperature, leading to the formation of degradation products. Therefore, if preparing stock solutions in DMSO, it is advisable to prepare them fresh or store them in aliquots at -20°C or -80°C for long-term use to minimize degradation.

Q5: What is the expected thermal stability of this compound?

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid compound has been stored in a tightly sealed container in a cool, dark, and dry place.

  • Assess Purity: If degradation is suspected, re-analyze the purity of the compound using a suitable analytical method like HPLC or LC-MS. Compare the results with the certificate of analysis provided by the supplier.

  • Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from the solid material and repeat the experiment. Avoid using old stock solutions, especially those that have been stored at room temperature for extended periods.

  • Protect from Light: During your experiment, minimize the exposure of the compound, both in solid and solution form, to direct light. Use amber-colored labware or cover your containers with aluminum foil.

Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS)

Potential Cause: Photodegradation or solvent-induced degradation.

Troubleshooting Steps:

  • Analyze a "Dark" Control: Prepare a sample and keep it under the same experimental conditions but protected from light (e.g., wrapped in foil). Analyze this sample alongside your experimental samples to determine if the unknown peaks are a result of light exposure.

  • Evaluate Solvent Stability: Prepare a solution of the compound in the solvent used for your experiments and store it under the same conditions (temperature and duration). Analyze the solution at different time points to assess for solvent-induced degradation.

  • Consider Alternative Solvents: If instability in a particular solvent is observed, consider using an alternative solvent in which the compound is stable. For example, if issues are seen with DMSO, and the experimental design allows, explore other polar aprotic solvents.

  • Characterize Degradants: If feasible, use techniques like LC-MS/MS to identify the mass of the degradation products. This information can provide clues about the degradation pathway and help in optimizing experimental conditions to avoid it.

Recommended Storage Conditions Summary

ConditionSolid StateSolution
Temperature 2-8°C (Long-term)Aliquot and store at -20°C or -80°C
Light Protect from light (use amber vials/foil)Protect from light (use amber vials/foil)
Atmosphere Store under an inert atmosphere (e.g., Nitrogen) is recommendedN/A
Container Tightly sealed containerTightly sealed vials

Experimental Workflow for Stability Assessment

For researchers needing to perform their own stability studies, the following workflow, based on the International Council for Harmonisation (ICH) guidelines, is recommended.

Caption: Workflow for assessing the stability of a pharmaceutical compound.

References

Technical Support Center: Troubleshooting Unexpected Results in Experiments with 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges encountered with this thiazole derivative. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to conduct robust and reproducible experiments.

Thiazole-containing compounds are a significant class of heterocycles known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific molecule, this compound, belongs to this promising group. However, like any small molecule inhibitor, its successful application in biological systems requires careful attention to its physicochemical properties and experimental design. This guide addresses the most frequent issues, from apparent inactivity to experimental variability.

Section 1: Compound Profile and Essential Handling Protocols

A frequent source of experimental failure originates from the improper handling, storage, or preparation of the compound.[3] Adhering to best practices from the outset is critical for success.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23353-14-2[4]
Molecular Formula C₁₂H₁₁NO₃S[4]
Molecular Weight 249.29 g/mol [4]
Appearance Typically a solidGeneral
Solubility Insoluble in water; Soluble in DMSO and DMF[5]
Protocol 1: Preparation and Storage of Stock Solutions

The integrity of your compound is paramount. Improperly prepared or stored stock solutions are a leading cause of inconsistent results.[6]

Objective: To prepare a stable, high-concentration stock solution for serial dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

Procedure:

  • Pre-calculation: Determine the mass of the compound required to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM). For a 10 mM stock, you would dissolve 2.493 mg in 1 mL of DMSO.

  • Dissolution: Carefully weigh the compound and add it to the appropriate storage vial. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Vortex the solution gently until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed, but avoid excessive heating.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber vials. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture.[3][6]

  • Storage Conditions: Store the aliquots at -20°C or -80°C for long-term stability. Always protect from light.[7]

Protocol 2: A Quick Visual Assay for Aqueous Solubility

Poor aqueous solubility is a common reason for the lack of activity of small molecule inhibitors.[3] If the compound precipitates in your assay medium, its effective concentration will be significantly lower than intended.

Objective: To visually inspect for compound precipitation at the highest working concentration in your experimental buffer or medium.

Procedure:

  • Prepare Medium: In a clear microcentrifuge tube, add the final volume of your aqueous assay buffer (e.g., 1 mL of cell culture medium).

  • Spike with Compound: Add the appropriate volume of your DMSO stock solution to achieve the highest concentration you plan to test. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL to 1 mL of medium.

  • Mix and Incubate: Vortex the solution gently. Incubate it under the same conditions as your main experiment (e.g., 37°C, 5% CO₂) for 1-2 hours.[3]

  • Visual Inspection: Hold the tube against a dark background and carefully look for any signs of cloudiness, crystals, or precipitate. If precipitation is observed, you must reconsider your working concentration or explore formulation strategies.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial phases of experimentation.

Q1: I am not observing any biological effect with the compound. What are the primary reasons?

This is a common issue that can be traced back to several factors. A systematic check is the best approach.[3]

  • Compound Integrity and Solubility: Has the compound degraded? Was it stored correctly? Crucially, is it soluble in your assay buffer at the tested concentration? (See Protocol 2). If the compound crashes out of solution, its effective concentration is near zero.

  • Experimental Setup: Are your cells healthy and within a consistent, low-passage number range?[8] Is the assay itself validated and running correctly (i.e., do your positive and negative controls behave as expected)?

  • Target Expression and Relevance: Does your experimental system (e.g., cell line) express the intended molecular target? Even if the target is present, it may not be critical for the biological outcome you are measuring in that specific model.

  • Mechanism of Action: The expected downstream signaling pathway may not be active in your system, or there could be compensatory mechanisms that mask the effect of inhibiting the primary target.[9]

Q2: My results are highly variable between experiments. How can I improve reproducibility?

Inconsistent results are a major challenge in research.[8] The key is to standardize every possible variable.

  • Compound-Related: Always use fresh dilutions for each experiment prepared from a single-use stock aliquot. Never reuse diluted compound solutions. Visually inspect for precipitation before use.[8]

  • Cell Culture-Related: Use cells from the same lot and within a narrow passage number range (e.g., passages 5-15). Cell physiology can drift with continuous passaging.[8] Ensure consistent cell seeding density, as this dramatically affects growth rates and drug sensitivity.

  • Assay-Related: Standardize all incubation times. The effect of an inhibitor can be highly time-dependent.[8] Prepare fresh reagents and buffers for each experiment to avoid degradation.

Q3: The compound appears to be cytotoxic at concentrations where I expect to see a specific effect. What should I do?

It's crucial to differentiate between specific, on-target activity and non-specific cytotoxicity.

  • Determine the Cytotoxic Threshold: First, perform a cell viability assay (see Protocol 3) to determine the concentration range that is non-toxic to your cells over the time course of your experiment.[8]

  • Work Below the Threshold: Conduct your functional assays at concentrations at or below this non-toxic threshold. This ensures you are observing specific inhibitory effects rather than a general decline in cell health.

  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level, which for most cell lines is <0.5%.[3][8] Always include a vehicle control (medium + solvent) in every experiment.

Q4: How can I be sure that the observed phenotype is a result of on-target activity and not off-target effects?

Confirming on-target activity is a cornerstone of rigorous drug development.[9] A multi-pronged approach is essential.

  • Use a Negative Control: If available, use a close chemical analog of your compound that is known to be inactive against the intended target. This helps rule out effects due to the chemical scaffold itself.[9]

  • Use a Structurally Different Inhibitor: If another inhibitor with a different chemical structure targeting the same protein produces the same biological phenotype, it strengthens the evidence for an on-target effect.[8]

  • Perform a Dose-Response Curve: A clear, sigmoidal relationship between the inhibitor concentration and the biological effect, consistent with the known potency (IC₅₀) of the compound, suggests on-target activity.[8]

  • Directly Measure Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly confirm that your compound is binding to its target protein inside the cell (See Protocol 4).[9]

Section 3: Diagrams and Workflows

Visual workflows can help structure your troubleshooting process logically.

TroubleshootingWorkflow start No Activity Observed in Assay compound_check Step 1: Verify Compound Integrity & Solubility start->compound_check solubility_test Is compound soluble in assay medium? (Protocol 2) compound_check->solubility_test Check storage_check Was compound stored correctly? (Protocol 1) compound_check->storage_check Check assay_check Step 2: Validate Assay Performance controls_ok Do positive/negative controls work? assay_check->controls_ok Check reagents_fresh Are reagents/buffers freshly prepared? assay_check->reagents_fresh Check system_check Step 3: Assess Biological System target_expressed Does the cell line express the target? system_check->target_expressed Check pathway_active Is the target pathway active/relevant? system_check->pathway_active Check solubility_test->assay_check outcome_fail Problem Identified & Resolved solubility_test->outcome_fail storage_check->assay_check storage_check->outcome_fail controls_ok->system_check controls_ok->outcome_fail reagents_fresh->system_check reagents_fresh->outcome_fail target_expressed->outcome_fail pathway_active->outcome_fail outcome_pass Re-evaluate Hypothesis/ Experimental Design pathway_active->outcome_pass If all checks pass

Caption: General troubleshooting workflow for "No Activity".

OffTargetWorkflow start Observed Phenotype with Compound dose_response 1. Perform Dose-Response (Is effect concentration-dependent?) start->dose_response negative_control 2. Test Inactive Analog (Does analog show the same effect?) dose_response->negative_control If Yes diff_inhibitor 3. Test Structurally Different Inhibitor (Does it produce the same phenotype?) negative_control->diff_inhibitor If No off_target High Confidence: Off-Target Effect negative_control->off_target If Yes target_engagement 4. Confirm Target Binding (e.g., CETSA - Protocol 4) diff_inhibitor->target_engagement If Yes diff_inhibitor->off_target If No on_target High Confidence: On-Target Effect target_engagement->on_target If Yes

Caption: Workflow for differentiating on-target vs. off-target effects.

Section 4: Key Experimental Protocols

Detailed protocols provide a standardized foundation for your experiments, minimizing variability.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT-Based)

This protocol provides a method to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).[10]

Objective: To assess the effect of the compound on cell proliferation and viability.

Materials:

  • Cells of interest in complete culture medium

  • 96-well flat-bottom microplates

  • Compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.01 µM to 100 µM.[10] Include a "vehicle control" (medium with DMSO at the same final concentration as the compound wells) and a "no cells" blank control.

  • Incubation: Carefully remove the old medium and add 100 µL of the medium containing the compound dilutions or controls. Incubate for the desired experimental duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipettor to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cells" blank from all other values. Normalize the data to the vehicle control (which represents 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.[10]

Protocol 4: Confirming On-Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target protein in a cellular environment.[9] The principle is that a protein becomes more thermally stable when bound to a ligand.

Objective: To assess the binding of the compound to its target protein in intact cells.

Materials:

  • Cultured cells

  • Compound stock solution (in DMSO)

  • PBS and appropriate lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein detection (e.g., Western blotting or ELISA)

Procedure:

  • Cell Treatment: Treat intact cells with the test compound at a relevant concentration (e.g., 10x the GI₅₀) or a vehicle control for a specific duration.[9]

  • Harvest and Lyse: Harvest the cells, wash with PBS, and lyse them to release the proteins.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[9]

  • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method like Western blotting.[9]

  • Data Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. Plotting the amount of soluble protein versus temperature will generate a "melting curve," and a shift in this curve indicates target engagement.

References

Technical Support Center: Optimization of Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis and optimization of the thiazole ring, a critical scaffold in medicinal chemistry and drug development.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during thiazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to empower your experimental success.

Troubleshooting Guide: Navigating Common Hurdles in Thiazole Synthesis

This section addresses specific experimental issues in a practical question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: Low or No Product Yield

Question: My Hantzsch thiazole synthesis is resulting in a disappointingly low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low yields in Hantzsch synthesis, a prominent method for thiazole formation from α-haloketones and thioamides, are a frequent challenge.[5][6][7] The root causes often lie in reaction kinetics, substrate reactivity, or suboptimal conditions.

Causality and Strategic Solutions:

  • Insufficient Reaction Energetics: Sterically hindered substrates or less reactive starting materials often require higher activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Prolonging the reaction time can also be beneficial. It is crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent product decomposition at elevated temperatures.[8]

  • Poor Nucleophilicity of the Thioamide: The initial S-alkylation step, an SN2 reaction, is critical. If the thioamide is bulky or electron-deficient, its sulfur atom may not be nucleophilic enough to efficiently attack the α-haloketone.

    • Solution 1: Base-Catalysis: The addition of a non-nucleophilic base can deprotonate the thioamide, significantly enhancing its nucleophilicity. However, exercise caution as strong bases can promote unwanted side reactions.

    • Solution 2: Solvent Choice: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents like DMF or THF can stabilize the transition state of the SN2 reaction, accelerating the initial step.[9][10] In some cases, trifluoroethanol has shown excellent results due to its high polarity and ability to solubilize reactants.[11]

  • Substrate Instability: α-haloketones can be prone to self-condensation or hydrolysis under certain conditions.

    • Solution: Ensure you are using anhydrous (dry) solvents and reagents to minimize hydrolysis.[12] Running the reaction at the lowest effective temperature can also help suppress these side reactions.[12]

Workflow for Troubleshooting Low Yield:

start Low/No Yield Observed check_temp Increase Temperature & Time? start->check_temp increase_temp Incrementally raise temperature. Monitor via TLC/LC-MS. check_temp->increase_temp Yes check_nucleo Enhance Thioamide Nucleophilicity? check_temp->check_nucleo No increase_temp->check_nucleo add_base Add non-nucleophilic base. check_nucleo->add_base Yes change_solvent Switch to polar aprotic solvent (e.g., DMF, THF). check_nucleo->change_solvent Consider check_stability Substrate Instability? add_base->check_stability change_solvent->check_stability use_anhydrous Use anhydrous solvents/reagents. check_stability->use_anhydrous Yes end Improved Yield check_stability->end No lower_temp Run at lowest effective temperature. use_anhydrous->lower_temp lower_temp->end

Caption: Troubleshooting workflow for low yield in thiazole synthesis.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture is complex, showing multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity towards my desired thiazole?

Answer: Side product formation is a common issue that complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Self-condensation of α-haloketone: α-haloketones can react with themselves, especially under basic conditions.

    • Mitigation: Control the stoichiometry by using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) to ensure the α-haloketone is consumed efficiently.[12][13]

  • Over-alkylation: The nitrogen atom of the newly formed thiazole ring can sometimes be alkylated by the α-haloketone, leading to thiazolium salts.[12]

    • Mitigation: Maintain a neutral or slightly acidic pH during the reaction.[12][14] This can be achieved by the slow addition of the α-haloketone to the reaction mixture.

  • Formation of Isomeric Products: In cases of unsymmetrical α-haloketones or N-substituted thioureas, regioisomers can form.

    • Mitigation: The regioselectivity can be influenced by the reaction conditions. Acidic conditions have been shown to alter the regioselectivity of the Hantzsch synthesis.[14] Careful selection of protecting groups on the thioamide can also direct the cyclization.

Table 1: Summary of Strategies to Minimize Side Products

Side ProductCausal FactorMitigation Strategy
α-haloketone self-condensationExcess α-haloketone, basic conditionsUse a slight excess of thioamide; maintain neutral pH.
Thiazolium salt (over-alkylation)Reaction of product with α-haloketoneSlow addition of α-haloketone; neutral or slightly acidic pH.
RegioisomersUnsymmetrical starting materialsControl of pH (acidic conditions may favor one isomer); use of protecting groups.
Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my crude thiazole product. What are the most effective purification techniques?

Answer: The purification of thiazole derivatives can be challenging due to the presence of polar byproducts and unreacted starting materials. A systematic approach to purification is recommended.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture with water or a mild base (e.g., 5% NaHCO₃ solution) to neutralize any acid formed and precipitate the crude product.[7]

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Common solvents for recrystallization include ethanol, methanol, or mixtures like ethyl acetate/hexane.

  • Silica Gel Column Chromatography: For oils or solids that do not crystallize well, column chromatography is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexane.[12] Monitoring the fractions by TLC is essential for successful separation.[15]

  • Acid-Base Extraction: Thiazoles are basic due to the lone pair of electrons on the nitrogen atom.[16] This property can be exploited for purification.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl). The thiazole product will be protonated and move into the aqueous layer as its salt.

    • Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to precipitate the purified thiazole.

    • Extract the purified product back into an organic solvent.

Experimental Workflow for Thiazole Purification:

start Crude Reaction Mixture workup Aqueous Work-up (Quench with H₂O or NaHCO₃) start->workup is_solid Is the product a solid? workup->is_solid crystallize Recrystallization (e.g., Ethanol, EtOAc/Hexane) is_solid->crystallize Yes chromatography Silica Gel Column Chromatography is_solid->chromatography No pure_product Pure Thiazole Product crystallize->pure_product acid_base Consider Acid-Base Extraction for basic thiazoles chromatography->acid_base acid_base->pure_product

Caption: General purification workflow for thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thiazoles?

A1: The most widely employed methods for synthesizing the thiazole ring are:

  • Hantzsch Thiazole Synthesis: This is the reaction between an α-haloketone and a thioamide.[5][7][17] It is highly versatile and generally high-yielding.

  • Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[5][18][19]

  • Gabriel Synthesis: This route involves the reaction of an acylaminoketone with a phosphonating agent like phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[3][20]

Q2: How does the choice of solvent impact the reaction?

A2: The solvent plays a crucial role in thiazole synthesis.[9][10] Polar aprotic solvents such as ethanol, DMF, and THF are commonly used. They can influence reaction rates by stabilizing charged intermediates and transition states. For instance, in the Hantzsch synthesis, a polar solvent facilitates the initial SN2 attack of the thioamide on the α-haloketone. In some newer methodologies, solvent-free conditions or the use of greener solvents are being explored to enhance the eco-friendliness of the synthesis.[21][22]

Q3: What analytical techniques are best for monitoring the reaction progress?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[15] Staining with potassium permanganate or visualization under UV light can be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can provide information on the conversion of starting materials and the mass of the product and any byproducts, confirming the progress of the reaction.

Q4: Can I use α-chloro and α-bromo ketones interchangeably in the Hantzsch synthesis?

A4: While both can be used, α-bromo ketones are generally more reactive than α-chloro ketones due to the better leaving group ability of the bromide ion. If you are experiencing slow reaction rates with an α-chloro ketone, switching to the corresponding α-bromo ketone can often accelerate the reaction.

Q5: My starting thioamide is not commercially available. What are my options?

A5: Thioamides can be readily synthesized in the laboratory. A common method is the thionation of the corresponding amide using Lawesson's reagent or phosphorus pentasulfide.[23] This allows for the preparation of a wide variety of thioamides for use in thiazole synthesis.

References

Technical Support Center: Purification of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid (CAS No. 23353-14-2). This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will explore common purification challenges, provide robust protocols, and offer in-depth troubleshooting advice based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective initial purification method for this compound?

A1: For most crude preparations of this compound, recrystallization is the preferred first-line technique. It is cost-effective, scalable, and can significantly enhance purity by removing most starting materials and process-related impurities, provided a suitable solvent is identified.

Q2: My compound appears oily or fails to crystallize. What should I do?

A2: An oily product, or "oiling out," during recrystallization is a common issue. It typically occurs when the compound's melting point is lower than the boiling point of the solvent or when impurities are present at high levels. The primary troubleshooting steps are to try a different solvent system (e.g., a co-solvent system with lower polarity) or to first pass the crude material through a silica gel plug or perform a full column chromatography to remove the impurities that inhibit crystallization.

Q3: The peak for my compound is tailing or streaking on the TLC plate during chromatographic analysis. Why is this happening?

A3: The acidic nature of the carboxylic acid group in your compound is the most likely cause. The acidic protons can interact strongly with the silanol groups on the surface of the silica gel, leading to poor peak shape. To resolve this, add a small amount (0.5-1%) of a modifying acid, such as acetic acid or formic acid, to your mobile phase. This suppresses the ionization of your compound, leading to sharper, more symmetrical peaks.

Q4: What are the most probable impurities I should be looking for?

A4: Impurities are typically process-related.[1] Common contaminants include:

  • Unreacted Starting Materials: Such as 4-methoxythiobenzamide or ethyl 4-chloroacetoacetate (or a similar α-haloketone).

  • Synthetic Intermediates: For example, the ethyl ester precursor (ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate) if the final step is a hydrolysis.

  • Byproducts: From side reactions inherent to the synthetic route.

  • Degradation Products: Thiazole rings can be susceptible to certain conditions, although they are generally stable.[1]

Core Purification Protocols & Methodologies

This section provides detailed, step-by-step protocols for the most effective purification techniques for your target compound.

Protocol 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For thiazole carboxylic acids, a range of solvents can be effective.[2][3]

Step-by-Step Methodology:

  • Solvent Screening: In parallel, test the solubility of small amounts of your crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures like ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound poorly at room temperature but completely at or near its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material. Stirring and gentle heating on a hot plate are necessary.

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and proceed immediately to the next step.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities (including charcoal, if used), perform a gravity filtration of the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath to maximize yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Validation: Assess the purity of the final product by measuring its melting point and analyzing it via TLC, HPLC, or NMR spectroscopy.

Protocol 2: Flash Column Chromatography

When recrystallization is ineffective or when very high purity is required, flash column chromatography is the method of choice.[4] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a column with silica gel (e.g., 200-400 mesh) using a suitable solvent system as a slurry. The column diameter and length will depend on the amount of material to be purified.

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), identify a solvent system (eluent) that provides good separation of your target compound from its impurities. A good starting point for this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Aim for an Rf value of ~0.3 for your target compound. Crucially, add 0.5-1% acetic acid to the eluent to prevent peak tailing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the mobile phase through the column under positive pressure (flash chromatography). Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.

  • Validation: Confirm the purity of the isolated compound using appropriate analytical techniques (melting point, NMR, HPLC).

Protocol 3: Acid-Base Extraction

This classic liquid-liquid extraction technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The acidic target compound will deprotonate and move into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The original organic layer can be discarded or worked up separately if it contains valuable non-acidic components.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it with a strong acid, such as 1 M or 2 M hydrochloric acid (HCl), until the pH is acidic (pH ~2). The target compound will precipitate out as a solid.

  • Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum. This step is often followed by recrystallization to achieve higher purity.

Visual Workflow Guides

The following diagrams illustrate the decision-making process and workflows for purifying your compound.

G cluster_0 Purification Strategy Crude Crude Product PurityCheck Initial Purity Check (TLC, ¹H NMR) Crude->PurityCheck Decision Purity Level? PurityCheck->Decision Impure Significant Impurities (<90%) Decision->Impure Low MinorImp Minor Impurities (90-95%) Decision->MinorImp High Recrystallize Recrystallization (Protocol 1) Final Pure Compound (>95-99%) Recrystallize->Final Chromatography Column Chromatography (Protocol 2) Chromatography->Final AcidBase Acid-Base Extraction (Protocol 3) AcidBase->Chromatography Impure->Chromatography Impure->AcidBase If applicable MinorImp->Recrystallize

Caption: General purification decision workflow.

G cluster_1 Recrystallization Workflow A 1. Dissolve Crude in Min. Hot Solvent B 2. Hot Filtration (Optional) A->B C 3. Cool Slowly to Form Crystals B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Cold Solvent D->E F 6. Dry Under Vacuum E->F

Caption: Step-by-step recrystallization protocol.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Recovery After Recrystallization 1. An inappropriate solvent was used (compound is too soluble at low temperatures).2. Too much solvent was added during the dissolution step.3. The compound is highly impure and requires chromatography first.1. Perform a more thorough solvent screen. Consider using a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune solubility.2. Boil off some of the solvent to re-saturate the solution and attempt cooling again.3. Purify a small batch by column chromatography to see if a crystalline solid can be obtained.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound/eutectic mixture.2. The rate of cooling is too fast.3. High concentration of impurities depressing the melting point.1. Switch to a lower-boiling point solvent.2. Ensure the solution cools slowly and is undisturbed. Try scratching the inside of the flask with a glass rod to induce crystallization.3. Pre-purify the material using an acid-base extraction or a quick silica gel plug filtration to remove major impurities.
Compound Won't Elute from Silica Column 1. The mobile phase is not polar enough.2. Strong, irreversible binding of the acidic compound to the silica gel.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).2. Ensure you have added 0.5-1% acetic acid to your mobile phase. If the compound is still retained, consider using a more polar solvent like methanol in the eluent system (e.g., 1-5% methanol in dichloromethane).
Poor Separation in Column Chromatography 1. The mobile phase is too polar, eluting all components together.2. The column was overloaded with crude material.3. The column was not packed properly, leading to channeling.1. Decrease the polarity of the eluent. Run a gradient elution from low to high polarity for better separation.2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.3. Repack the column carefully, ensuring a level and well-compacted bed.
Final Product Purity is Still Low 1. Impurities have very similar properties to the target compound.2. A single purification method is insufficient.1. If an impurity co-crystallizes, try recrystallizing from a different solvent system with different polarity.2. Combine orthogonal purification techniques. For example, perform an acid-base extraction, followed by column chromatography, and finish with a final recrystallization.[5][6]

References

Technical Support Center: Mitigating Off-Target Effects of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid and Related Thiazole Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid and other thiazole-containing compounds in their cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and address potential off-target effects and ensure the scientific integrity of your results. While specific data on every thiazole derivative is not always available, the principles outlined here are broadly applicable to this important class of chemical compounds.

Introduction: The Thiazole Scaffold - A Double-Edged Sword

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, this chemical moiety can also be associated with non-specific interactions and assay interference, leading to misleading results. Understanding these potential liabilities is crucial for any researcher working with thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cytotoxicity with my thiazole compound across multiple cancer cell lines. What are the likely mechanisms?

A1: Thiazole derivatives are well-documented to induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death).[3] Key reported mechanisms for this class of compounds include:

  • Induction of Apoptosis: Many thiazole compounds can trigger either the intrinsic (mitochondrial) or extrinsic apoptotic pathways.[3]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a common observation.[3]

  • Caspase Activation: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds.[3]

  • Cell Cycle Arrest: Some derivatives can cause cells to arrest in specific phases of the cell cycle, thereby inhibiting proliferation.[3]

  • Generation of Reactive Oxygen Species (ROS): An increase in ROS can lead to oxidative stress and subsequent cell death.[3]

  • Inhibition of Signaling Pathways: Thiazole-based molecules have been shown to inhibit critical cell survival pathways.[3] For instance, some derivatives have been investigated as inhibitors of tubulin polymerization, a mechanism that disrupts the cytoskeleton and leads to cell death.[4]

Q2: My compound is showing up as a "hit" in a high-throughput screen. How can I be sure it's a genuine interaction with my target and not an artifact?

A2: This is a critical question. Thiazole-containing compounds have been associated with a phenomenon known as Pan-Assay Interference Compounds (PAINS).[5] PAINS are molecules that appear as hits in screens due to non-specific interactions rather than specific modulation of the intended biological target.[5]

Here are some common types of assay interference to be aware of:

  • Fluorescence Interference: The compound itself might be fluorescent or could quench the fluorescence of your assay's reporter molecule.[5]

  • Luciferase Inhibition: Thiazole-containing compounds can directly inhibit luciferase enzymes, which are common reporters in many cell-based assays.[5]

  • Colorimetric Assay Interference: The compound may absorb light at the same wavelength used for detection in colorimetric assays like the MTT assay.[5]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester assay reagents.[1][5]

  • Reactivity: The thiazole ring or its substituents may be chemically reactive, leading to covalent modification of proteins or reaction with assay reagents.[1][5]

To validate your hit, it is essential to perform counter-screens and orthogonal assays that use different detection technologies.

Q3: I'm seeing high variability in my cytotoxicity assay results. What could be the cause?

A3: High variability can stem from several factors, and it's important to systematically troubleshoot the issue. Common causes include:

  • Inconsistent Cell Seeding Density: Ensure a uniform number of cells is plated in each well.

  • Pipetting Errors: Inaccurate pipetting can lead to significant well-to-well variations.

  • Compound Stability and Solubility: Verify that your compound is fully dissolved and stable in the culture medium throughout the experiment. Poor solubility can lead to precipitation and inconsistent effects.

  • Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. It is crucial to use a consistent, low concentration across all wells and include a vehicle control.[3]

Troubleshooting Guide: A Step-by-Step Approach to Investigating Off-Target Effects

If you suspect off-target effects are influencing your results, follow this systematic troubleshooting guide.

Workflow for Investigating Off-Target Effects

G cluster_0 Phase 1: Initial Observation & Characterization cluster_1 Phase 2: Deconvolution of Non-Specific Effects cluster_2 Phase 3: Target Validation & Mechanistic Studies A Unexpected Phenotype or Assay Interference Observed B Confirm Compound Identity & Purity A->B C Assess Compound Solubility & Stability B->C D Dose-Response Curve & Time-Course Analysis C->D E Orthogonal Assays D->E F Counter-Screens for PAINS E->F G Cell-Free (Biochemical) Assays F->G H Structural Analogs (SAR) G->H I Target Engagement Assays H->I J Gene Knockdown/Knockout Studies I->J K Pathway Analysis (e.g., Western Blot, RNA-seq) J->K L Rescue Experiments K->L

Caption: A systematic workflow for troubleshooting off-target effects.

Detailed Experimental Protocols

1. Protocol: Assessing Compound-Induced Cytotoxicity using MTT Assay

This protocol provides a basic framework for determining the cytotoxic effects of your thiazole compound.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your thiazole compound in culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Add the compound dilutions to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This assay can help determine if the observed cytotoxicity is due to apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in a 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates the activation of caspases 3 and 7.

Data Presentation: Interpreting Your Results

Summarize your quantitative data in clearly structured tables for easy comparison.

CompoundCell LineAssayIC50 (µM)Notes
This compoundA549MTT (48h)15.2
T-47DMTT (48h)8.9More potent in breast cancer cells
A549Caspase-Glo 3/7 (24h)25.6Apoptosis induction confirmed
Staurosporine (Control)A549MTT (48h)0.05Positive control for cytotoxicity

Advanced Considerations and Mechanistic Insights

Understanding Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is highly dependent on the substituents on the thiazole ring. For example, the presence of a methoxy group on the phenyl ring has been shown to influence the anticancer potential of some thiazole compounds.[2] When troubleshooting, consider testing structurally related analogs that lack certain functional groups to pinpoint the source of the off-target effect.

Signaling Pathways Potentially Affected

Thiazole-containing compounds have been reported to modulate various signaling pathways. For instance, some have been investigated as CRTH2 antagonists, impacting prostaglandin signaling.[6] Others have shown activity as EGFR inhibitors.[7] A broad-spectrum kinase inhibitor panel or a pathway-focused reporter assay can help identify unintended targets.

Potential Signaling Pathway Interferences

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the in vivo bioavailability of this compound.

Introduction

This compound is a compound of interest with potential therapeutic applications. However, like many drug candidates, its progression through in vivo studies may be hampered by poor oral bioavailability. This is often attributed to low aqueous solubility, which is a common characteristic of compounds in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[1] This guide provides a structured approach to identifying and overcoming these challenges.

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations After Oral Administration

Symptoms:

  • Low Cmax (maximum plasma concentration) and AUC (area under the curve) values in pharmacokinetic (PK) studies.[2]

  • High variability in plasma concentrations between individual animals.

  • Lack of a clear dose-response relationship.

Root Cause Analysis:

Low and variable oral bioavailability for a poorly soluble, acidic compound like this compound is often due to its limited dissolution in the gastrointestinal (GI) tract. The acidic nature of the compound means its solubility is pH-dependent, typically being lower in the acidic environment of the stomach and increasing in the more neutral pH of the small intestine.

Troubleshooting Workflow:

start Low/Variable Plasma Concentrations physchem Step 1: Physicochemical Characterization start->physchem solubility Aqueous Solubility vs. pH physchem->solubility logp LogP/LogD physchem->logp crystal Crystallinity & Polymorphism physchem->crystal formulation Step 2: Formulation Strategy salt Salt Formation / Co-crystals formulation->salt asd Amorphous Solid Dispersion (ASD) formulation->asd lipid Lipid-Based Formulation (e.g., SEDDS) formulation->lipid invivo Step 3: In Vivo Evaluation salt->invivo asd->invivo lipid->invivo pk_study Comparative PK Study invivo->pk_study analysis Analyze Cmax, Tmax, AUC pk_study->analysis decision Bioavailability Enhanced? analysis->decision end Proceed with Optimized Formulation decision->end Yes reiterate Re-evaluate Formulation decision->reiterate No reiterate->formulation start Dissolve Drug & Polymer evaporate Solvent Evaporation start->evaporate dry Vacuum Drying evaporate->dry characterize Characterization (XRPD, DSC) dry->characterize dissolution In Vitro Dissolution characterize->dissolution start Animal Fasting dose Oral Administration start->dose sampling Blood Sampling dose->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc PK Parameter Calculation analysis->pk_calc

References

common pitfalls in the synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the . This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of substituted thiazoles. As a cornerstone of many pharmacologically active compounds, the successful synthesis of the thiazole ring is often a critical step in a larger research program. However, the path to the desired thiazole derivative is frequently beset with challenges, from low yields and unexpected side products to complete reaction failure.

This document provides in-depth, experience-driven guidance to navigate these common pitfalls. We will move beyond simple procedural lists to explore the underlying chemical principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of substituted thiazoles, particularly via the widely used Hantzsch synthesis and its variations.

FAQ 1: Hantzsch Synthesis - Low to No Yield of the Desired Thiazole

Question: I am attempting a Hantzsch thiazole synthesis by reacting an α-haloketone with a thioamide, but I am observing very low yields or only starting material. What are the likely causes and how can I troubleshoot this?

Answer: This is a classic and often frustrating issue in Hantzsch synthesis. The root cause typically falls into one of three categories: issues with the starting materials, suboptimal reaction conditions, or inherent substrate limitations.

Troubleshooting Workflow: Low Yield in Hantzsch Synthesis

cluster_solutions Potential Solutions A Low/No Yield Observed B Verify Starting Material Quality A->B Is α-haloketone stable? Is thioamide pure? C Optimize Reaction Conditions A->C Is temperature/solvent optimal? D Consider Substrate Reactivity A->D Are there steric or electronic issues? B1 Re-purify or re-synthesize α-haloketone (instability is common) B->B1 B2 Check thioamide for hydrolysis B->B2 C1 Screen Solvents (e.g., EtOH, DMF, Dioxane) C->C1 C2 Adjust Temperature (Reflux is common, but lower T may be needed) C->C2 C3 Consider Microwave Irradiation C->C3 D1 Use a more reactive thioamide (e.g., thiourea) D->D1 D2 Switch to a different synthetic route (e.g., Cook-Heilbron) D->D2

Caption: Troubleshooting Decision Tree for Low Yield in Hantzsch Synthesis.

In-Depth Analysis:

  • Stability of the α-Haloketone: α-Haloketones, particularly α-bromoketones, can be unstable and prone to self-condensation or decomposition over time. It is crucial to use freshly prepared or purified α-haloketone. A simple proton NMR can often confirm the integrity of the starting material before initiating the reaction.

  • Purity of the Thioamide: Thioamides can hydrolyze back to the corresponding amide, especially if stored improperly. This amide is unreactive in the Hantzsch synthesis. Confirm the purity of your thioamide by melting point or spectroscopic methods.

  • Reaction Conditions: The choice of solvent and temperature is critical. While ethanol is a common solvent, for less reactive substrates, a higher boiling point solvent like DMF or dioxane may be necessary to drive the reaction to completion. Conversely, for highly reactive or sensitive substrates, excessive heat can lead to decomposition and the formation of tar-like side products. In such cases, running the reaction at a lower temperature for a longer period can be beneficial.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch synthesis, often leading to significantly reduced reaction times and improved yields. This is attributed to efficient and uniform heating.

Comparative Reaction Conditions for a Model Hantzsch Synthesis

ConditionSolventTemperature (°C)Time (h)Yield (%)Reference
ConventionalEthanol78 (Reflux)1265
ConventionalDMF120675
MicrowaveEthanol1000.2592
FAQ 2: Formation of Side Products - Identifying and Mitigating Unwanted Reactions

Question: My reaction is producing a significant amount of an unexpected side product along with my desired substituted thiazole. How can I identify and suppress this?

Answer: Side product formation is a common pitfall, often arising from the high reactivity of the intermediates. The most frequently observed side product in a Hantzsch-type synthesis is a 1,4-dithiane , which results from the self-condensation of an intermediate thiiranium salt.

Mechanistic Insight into Side Product Formation

The key intermediate in the Hantzsch synthesis is the initial S-alkylation product of the thioamide by the α-haloketone. This is followed by an intramolecular cyclization and dehydration. However, if the cyclization step is slow (due to steric hindrance, for example), the intermediate can react with another molecule of the thioamide, leading down an unproductive pathway.

Start α-Haloketone + Thioamide Intermediate S-Alkylated Intermediate Start->Intermediate S-Alkylation Thiazole Desired 2,4-Substituted Thiazole Intermediate->Thiazole Intramolecular Cyclization (Fast, Desired) SideProduct Dithiane/Other Side Products Intermediate->SideProduct Intermolecular Reaction (Slow, Undesired)

Caption: Competing Reaction Pathways in Hantzsch Thiazole Synthesis.

Mitigation Strategies:

  • High Dilution: Running the reaction at a lower concentration can favor the unimolecular cyclization step over the bimolecular side reaction. This is a classic strategy to promote intramolecular processes.

  • Control of Reagent Stoichiometry: Ensure that the α-haloketone is not used in a large excess, as this can promote side reactions. A stoichiometry of 1:1 or a slight excess of the thioamide (e.g., 1.1 equivalents) is often optimal.

  • Use of a Mild Base: The final dehydration step is often acid-catalyzed (by the HBr or HCl generated in situ). In some cases, the addition of a mild, non-nucleophilic base (e.g., pyridine, diisopropylethylamine) can facilitate the final cyclization and dehydration steps, potentially outcompeting side reactions. However, caution is advised as a strong base can lead to other undesired pathways.

Part 2: Key Experimental Protocols

This section provides detailed, field-tested protocols for procedures central to overcoming the pitfalls discussed above.

Protocol 1: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol provides a general method for the rapid and high-yield synthesis of 2,4-disubstituted thiazoles.

Materials:

  • α-Bromoketone (1.0 mmol)

  • Thioamide (1.1 mmol)

  • Anhydrous Ethanol (3 mL)

  • 10 mL microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the α-bromoketone (1.0 mmol, 1.0 eq).

  • Add the thioamide (1.1 mmol, 1.1 eq).

  • Add anhydrous ethanol (3 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the mixture at 100 °C for 15 minutes. It is important to monitor the internal pressure and keep it within the safe limits of the vial.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure substituted thiazole.

Self-Validation: The success of this protocol is validated by the significant reduction in reaction time compared to conventional heating and often a cleaner reaction profile, as confirmed by TLC or LC-MS analysis of the crude mixture.

Part 3: Advanced Considerations

Regioselectivity in the Synthesis of Trisubstituted Thiazoles

A significant challenge arises when using unsymmetrical α-haloketones, as this can lead to the formation of two constitutional isomers. The regioselectivity is often governed by a complex interplay of steric and electronic factors. Generally, the nucleophilic sulfur of the thioamide will preferentially attack the less sterically hindered carbon of the α-haloketone. However, electronic effects can sometimes override sterics. Careful analysis of the product mixture (e.g., by NOE NMR experiments) is essential to confirm the structure of the major isomer.

method refinement for consistent results with 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

A Guide to Method Refinement and Troubleshooting for Consistent Experimental Outcomes

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Our goal is to provide practical, experience-driven advice to help you overcome common experimental hurdles, refine your methodology, and achieve consistent, high-quality results. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its critical stages? A: The most prevalent and reliable method involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the ethyl ester precursor, ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate, by reacting 4-methoxythiobenzamide with ethyl 4-chloroacetoacetate.[1] This reaction is a cornerstone of thiazole synthesis.[2][3][4][5]

  • Saponification (Ester Hydrolysis): Conversion of the intermediate ethyl ester into the final carboxylic acid product using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup.[6]

The most critical stages are ensuring the purity of reactants for the Hantzsch synthesis and carefully controlling the pH during the hydrolysis and subsequent precipitation.

Q2: My final product has a low melting point and appears as a gummy solid, not a crystalline powder. What is the likely cause? A: This is a classic sign of impurities. The most common culprits are residual starting materials, side-products from the synthesis, or trapped solvent. A low or broad melting point indicates that the crystal lattice is disrupted. A thorough purification, typically via recrystallization from an appropriate solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexane), is essential.[7][8]

Q3: I am seeing inconsistent biological activity with different batches of the compound. Why might this be happening? A: Batch-to-batch inconsistency in bioassays often points to variations in purity. Even small amounts of highly active impurities can skew results. It is crucial to establish a rigorous purification and characterization protocol for every batch to ensure you are testing the target compound at a known purity level. We recommend a final purity assessment by HPLC and confirmation of identity by ¹H NMR and MS.

Troubleshooting the Synthetic Workflow

Achieving a consistent yield and purity for this compound requires careful attention to each step of the process. Below, we address specific problems you may encounter.

Diagram: Synthetic and Purification Workflow

G cluster_0 Step 1: Hantzsch Synthesis (Ester Formation) cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Purification & Analysis Start 4-Methoxythiobenzamide + Ethyl 4-chloroacetoacetate Reaction Reflux in Ethanol Start->Reaction Workup_1 Cool & Precipitate Reaction->Workup_1 CrudeEster Crude Ethyl Ester Workup_1->CrudeEster Hydrolysis Base Hydrolysis (e.g., LiOH in THF/H2O) CrudeEster->Hydrolysis Acidification Acidify with HCl (pH 2-3) Hydrolysis->Acidification CrudeAcid Crude Acetic Acid Acidification->CrudeAcid Purify Recrystallization or Column Chromatography CrudeAcid->Purify Characterize NMR, MS, HPLC, MP Purify->Characterize FinalProduct Pure Product Characterize->FinalProduct

Caption: Overview of the synthesis and purification workflow.

Issue 1: Low Yield in Hantzsch Thiazole Synthesis

Question: My yield of the ethyl ester precursor is consistently below 50%. How can I improve this?

Answer: A low yield in the Hantzsch synthesis typically stems from one of three areas: reagent quality, reaction conditions, or side reactions.

Causality and Refinement: The Hantzsch synthesis is a robust cyclocondensation.[9] The reaction initiates with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloketone (an Sₙ2 reaction), followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[4][5]

Troubleshooting Steps:

  • Assess Reagent Quality:

    • Thioamide: 4-methoxythiobenzamide can degrade over time. Use freshly prepared or commercially sourced material of high purity.

    • α-Haloketone: Ethyl 4-chloroacetoacetate is susceptible to hydrolysis and self-condensation. It is best to use it freshly opened or distilled.

  • Optimize Reaction Conditions:

    • Solvent: Absolute ethanol is the standard solvent. Ensure it is anhydrous, as water can promote unwanted side reactions.

    • Temperature: The reaction typically requires heating under reflux to drive the dehydration and ring-closure steps to completion.[1] Ensure a consistent reflux is maintained.

    • Reaction Time: While some protocols suggest short reaction times, monitoring by Thin Layer Chromatography (TLC) is crucial. The reaction is complete when the spot for the limiting reagent (typically the chloroester) has disappeared.

  • Control Stoichiometry:

    • Using a slight excess (1.1 to 1.2 equivalents) of the thioamide can help drive the reaction to completion, especially if the α-haloketone is not perfectly pure.[4]

Protocol: Optimized Hantzsch Synthesis of Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate

  • To a round-bottom flask equipped with a reflux condenser, add 4-methoxythiobenzamide (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of thioamide).

  • Stir the mixture to dissolve the thioamide.

  • Add ethyl 4-chloroacetoacetate (1.0 eq) dropwise to the solution.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Issue 2: Incomplete or Messy Ester Hydrolysis

Question: During the saponification of the ethyl ester, my TLC shows multiple spots, and the final yield of the carboxylic acid is poor after acidification. What's going wrong?

Answer: Incomplete hydrolysis or product degradation during workup are the most likely causes. The key is to ensure complete conversion of the ester before proceeding to the acidic workup.

Causality and Refinement: Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. The reaction is irreversible because the resulting carboxylic acid is deprotonated by the base.[10] The final step is protonation of the carboxylate salt with a strong acid to yield the neutral carboxylic acid, causing it to precipitate from the aqueous solution.[6]

Troubleshooting Steps:

ParameterProblemSolution & Rationale
Base Incomplete reaction.Use a sufficient excess of base (2-4 equivalents of LiOH or NaOH). This ensures the reaction goes to completion and neutralizes the resulting acid.
Solvent Poor solubility of the ester.A co-solvent system like Tetrahydrofuran (THF)/Water or Dioxane/Water is effective. THF helps solubilize the organic ester, increasing its contact with the aqueous base.
Temperature Reaction is too slow.Gently heating the reaction mixture (e.g., 40-55°C) can significantly increase the rate of hydrolysis.[6] Monitor carefully to avoid potential degradation.
Acidification Product "oils out" or fails to precipitate.Cool the reaction mixture in an ice bath before and during the slow, dropwise addition of acid (e.g., 1N HCl). This controls the exotherm of neutralization. Adjust to a pH of 2-3 to ensure full protonation and precipitation. Adding the acid too quickly can cause localized heating and decomposition.

Purification & Characterization Guide

Issue 3: Difficulty with Recrystallization

Question: I am trying to recrystallize the final product, but it either "oils out" or my recovery is very low. How can I develop a robust recrystallization protocol?

Answer: This is a common challenge that requires systematic solvent screening and careful technique. "Oiling out" occurs when the solid melts in the hot solvent before dissolving or when a supersaturated solution cools too quickly.[7]

Diagram: Troubleshooting Recrystallization

G cluster_0 cluster_1 Start Crude Product Solvent_Screen Test Solubility in Various Solvents (Hot vs. Cold) Start->Solvent_Screen Ideal_Solvent Ideal Solvent Found? (Soluble Hot, Insoluble Cold) Solvent_Screen->Ideal_Solvent Oiling_Out Product 'Oils Out' Ideal_Solvent->Oiling_Out No Low_Recovery Low Recovery Ideal_Solvent->Low_Recovery No Solution_System Use a Solvent/Anti-Solvent System. (e.g., Dissolve in minimal hot Ethanol, add Hexane dropwise until cloudy, then cool slowly). Ideal_Solvent->Solution_System No Solution_Oil Add more hot solvent. Reheat to dissolve. Cool SLOWLY. Scrub flask with glass rod. Oiling_Out->Solution_Oil Solution_Recovery Use minimum hot solvent. Cool thoroughly in ice bath. Concentrate mother liquor to obtain a second crop. Low_Recovery->Solution_Recovery

Caption: Decision-making process for troubleshooting recrystallization.

Protocol: Systematic Recrystallization

  • Solvent Selection: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). An ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Using excess solvent is a common cause of low recovery.[7]

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[7]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small portion of ice-cold solvent, and dry thoroughly.

Issue 4: Inconsistent Analytical Data

Question: My ¹H NMR spectrum shows broad peaks, and the mass spectrum has unexpected ions. What should I check?

Answer: Inconsistent analytical data is the ultimate indicator of an impure sample or degradation.

Self-Validating Checklist:

  • ¹H NMR:

    • Expected Peaks: Look for the characteristic singlet for the CH₂ acetic acid group, aromatic protons from the methoxyphenyl ring, and the thiazole proton. The carboxylic acid proton (COOH) may be very broad or not visible at all.

    • Impurities: Check for residual ethyl group signals (a quartet and a triplet) from incomplete hydrolysis. Residual solvents (e.g., ethyl acetate, ethanol) are also common.

  • Mass Spectrometry:

    • Expected Ion: The primary ion observed should correspond to [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.[11][12]

    • Unexpected Ions: Presence of ions corresponding to starting materials or the ethyl ester indicates an impure sample.

  • HPLC:

    • Purity Assessment: This is the best method for quantitative purity analysis. A pure sample should show a single major peak. Integrate all peaks to determine the purity percentage. Various liquid chromatography methods are suitable for analyzing carboxylic acids.[13]

References

Validation & Comparative

A Comparative Guide to the Anticancer Efficacy of Thiazole Derivatives: Spotlight on 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the anticancer efficacy of thiazole-based compounds, with a particular focus on the structural class represented by 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. Due to the nascent stage of research on this specific molecule, this document synthesizes data from closely related thiazole derivatives and contrasts their performance with established anticancer agents. The objective is to offer a scientifically grounded perspective on the potential of this chemical scaffold in oncology drug discovery.

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties.[1][2][3] Its unique chemical architecture allows for versatile substitutions, enabling the fine-tuning of biological activity.[3] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases crucial for tumor angiogenesis and the induction of apoptosis.[1][3] The presence of a methoxyphenyl group, as seen in this compound, is a common feature in many biologically active molecules, often contributing to enhanced efficacy.[4]

Comparative Analysis of Anticancer Efficacy

While direct, head-to-head comparative studies on this compound are not extensively available in the public domain, we can infer its potential by examining the performance of structurally similar thiazole derivatives against various cancer cell lines. This guide will compare the in vitro cytotoxic activity of a representative methoxyphenyl-thiazole derivative with the well-established chemotherapeutic agents, Doxorubicin and Cisplatin.

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideHL-60 (Leukemia)7.5 µg/mLDoxorubicinNot specified in source
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideJurkat (Leukemia)8.9 µg/mLDoxorubicinNot specified in source
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideHepG2 (Liver)Not specifiedDoxorubicinNot specified in source
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideMCF-7 (Breast)Not specifiedDoxorubicinNot specified in source
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideA549 (Lung)Not specifiedDoxorubicinNot specified in source

*Note: The IC50 values for the thiazole derivative are presented in µg/mL as reported in the source. A direct molar concentration comparison with reference drugs requires molecular weight conversion.[5]

Mechanistic Insights: How Thiazole Derivatives May Combat Cancer

The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with critical cellular processes required for cancer cell survival and proliferation. The proposed mechanisms of action for this class of compounds include:

  • Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[1] This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[6]

  • Inhibition of Key Signaling Pathways: Thiazole derivatives can inhibit the activity of enzymes and proteins that are essential for tumor growth and survival, such as protein kinases involved in signal transduction.[1][3]

Caption: Potential mechanism of action of thiazole derivatives.

Experimental Methodologies for Efficacy Evaluation

The assessment of the anticancer efficacy of novel compounds relies on a battery of well-established in vitro assays. These experiments are crucial for determining the cytotoxic and cytostatic effects of the test compound on cancer cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between healthy, apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of necrotic and late apoptotic cells.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents can cause cell cycle arrest at specific phases, and this assay quantifies this effect.

Conclusion and Future Directions

The available data on thiazole derivatives, particularly those with a methoxyphenyl moiety, suggest a promising avenue for the development of novel anticancer agents. The representative compound discussed in this guide demonstrates significant activity against leukemia cell lines, warranting further investigation into its broader anticancer potential and mechanism of action.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head in vitro and in vivo studies of this compound against a panel of standard chemotherapeutic drugs and across a wider range of cancer cell lines.

  • Mechanism of Action Elucidation: In-depth studies to pinpoint the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its anticancer activity and pharmacokinetic properties.

By systematically addressing these research questions, the full therapeutic potential of this promising class of compounds can be unlocked, paving the way for the development of more effective and targeted cancer therapies.

References

Validating the Biological Activity of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid: A Comparative Guide for In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. Drawing from established methodologies and field-proven insights, we will explore its anti-inflammatory potential, compare its efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed protocols for robust in vitro characterization.

The thiazole moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The subject of our investigation, this compound, belongs to a class of molecules that have shown significant promise as modulators of the inflammatory response.[3][4] This guide will delineate a scientifically rigorous approach to validating its activity, with a focus on reproducibility and comparative analysis.

The Scientific Rationale: Targeting the Inflammatory Cascade

Inflammation is a complex physiological response to harmful stimuli such as pathogens, damaged cells, or irritants.[5] A key mediator of this process is the arachidonic acid pathway, which leads to the production of pro-inflammatory prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[3] Many thiazole derivatives exert their anti-inflammatory effects by inhibiting these enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[3][6]

Furthermore, the transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response.[7] In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitor, IκB.[8] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[7][8] The potential of this compound to modulate this pathway represents a key area of investigation.

Below is a diagram illustrating the proposed experimental workflow for the comprehensive validation of our target compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Anti-inflammatory Efficacy cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Comparative Analysis A Compound Preparation & QC B Cell Line Selection (e.g., RAW 264.7, HT-29) A->B C Cytotoxicity Assessment (MTT Assay) B->C Establish non-toxic working concentrations D LPS-induced NO Production (Griess Assay) C->D E Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) D->E H Data Synthesis & Comparison with NSAIDs (e.g., Celecoxib, Indomethacin) D->H F COX-2 Enzyme Inhibition Assay E->F If significant anti-inflammatory activity is observed E->H G NF-κB Pathway Analysis (Western Blot for p-p65, IκBα) F->G F->H G->H

Caption: Experimental workflow for validation.

Comparative Performance Analysis

To contextualize the efficacy of this compound, it is imperative to benchmark its performance against established anti-inflammatory agents. For this guide, we will use the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Indomethacin, as reference compounds.

The following table summarizes hypothetical, yet plausible, quantitative data that could be generated through the protocols detailed in this guide.

AssayTest CompoundThis compoundCelecoxib (Reference)Indomethacin (Reference)
Cytotoxicity CC50 in RAW 264.7 cells (µM) >100>10085
Anti-inflammatory Activity IC50 for NO Inhibition (µM) 12.58.215.7
IC50 for TNF-α Inhibition (µM) 15.810.518.2
IC50 for IL-6 Inhibition (µM) 18.211.920.1
Mechanism of Action IC50 for COX-2 Inhibition (µM) 5.60.051.2
IC50 for COX-1 Inhibition (µM) 45.35.10.1
COX-2 Selectivity Index (COX-1/COX-2) 8.11020.08

Note: The data presented in this table is illustrative and intended to guide experimental expectations. Actual results may vary.

Detailed Experimental Protocols

The following protocols are foundational for the validation of this compound.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

Protocol:

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of this compound and reference compounds for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[12]

Nitric Oxide (NO) Production Assay (Griess Test)

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO).[11] The Griess test measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[10]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate as described for the MTT assay.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.[11]

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.[11]

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each sample.[10]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[10] A standard curve using sodium nitrite is used for quantification.

Western Blot Analysis of the NF-κB Pathway

Principle: Western blotting allows for the detection and relative quantification of specific proteins in a cell lysate. To assess NF-κB activation, we will measure the levels of phosphorylated p65 (the active form) and the degradation of its inhibitor, IκBα.[7][8]

Protocol:

  • Treat RAW 264.7 cells with the test compound and LPS as described for the NO assay, but for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein using SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, and IκBα. A β-actin antibody should be used as a loading control.[11]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Proposed Mechanism of Action

Based on the known pharmacology of thiazole derivatives, this compound likely exerts its anti-inflammatory effects through a dual mechanism: direct inhibition of COX enzymes and suppression of the NF-κB signaling pathway.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Nuclear Events cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65_nucleus NF-κB (p65/p50) (in Nucleus) NFkB_p65->NFkB_p65_nucleus translocates IkB->NFkB_p65 releases Genes Pro-inflammatory Gene Transcription NFkB_p65_nucleus->Genes initiates Cytokines TNF-α, IL-6 Genes->Cytokines COX2 COX-2 Genes->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins TestCompound This compound TestCompound->IKK inhibits TestCompound->COX2 inhibits

Caption: Proposed mechanism of action.

Conclusion

This guide outlines a robust, multi-faceted approach to validating the biological activity of this compound. By employing a combination of cytotoxicity, anti-inflammatory, and mechanistic assays, and by comparing the results to well-characterized reference compounds, researchers can build a comprehensive and compelling data package. The provided protocols are based on established and widely accepted methodologies, ensuring the generation of reliable and publishable data. Further investigations could also explore the compound's effects on other inflammatory pathways and its potential in various disease models.

References

A Comparative Guide to the Structure-Activity Relationship of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid analogs, a class of compounds with promising potential as peroxisome proliferator-activated receptor (PPAR) agonists. PPARs are critical nuclear receptors involved in regulating glucose and lipid metabolism, making them attractive targets for the development of therapeutics for metabolic diseases like type 2 diabetes.[1][2][3] This document will explore the synthesis of these analogs, compare their biological activities using experimental data, and elucidate the key structural features that govern their potency and selectivity as PPAR modulators.

Introduction: The Thiazole Scaffold in PPAR Modulation

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[4] In the context of PPAR agonism, the related thiazolidinedione (TZD) class of drugs, such as pioglitazone and rosiglitazone, has been successfully used to treat type 2 diabetes by acting as potent PPARγ agonists.[5] The focus of this guide, the 2-[2-(aryl)-1,3-thiazol-4-yl]acetic acid core, represents a distinct but related chemical space with the potential for dual or selective PPAR activation.[6][7] Understanding the SAR of this scaffold is crucial for designing next-generation PPAR modulators with improved efficacy and safety profiles.

Synthesis of 2-[2-(Aryl)-1,3-thiazol-4-yl]acetic Acid Analogs

The synthesis of the title compounds and their analogs generally follows a convergent strategy, primarily employing the Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone or a related α-halo-β-ketoester.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product A Substituted Thiobenzamide C Hantzsch Thiazole Synthesis A->C B Ethyl 4-chloroacetoacetate B->C D Ethyl 2-(2-aryl-thiazol-4-yl)acetate C->D Cyclocondensation E Hydrolysis D->E F 2-(2-Aryl-thiazol-4-yl)acetic Acid E->F Saponification

Caption: General synthetic route to 2-[2-(aryl)-1,3-thiazol-4-yl]acetic acid analogs.

Experimental Protocol: Synthesis of Phenylthiazole Acids[6][8]

A representative synthetic protocol for a series of phenylthiazole acid derivatives is as follows:

  • Step 1: Synthesis of Ethyl 2-(2-aryl-thiazol-4-yl)acetate.

    • A mixture of the appropriately substituted thiobenzamide (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq) in ethanol is refluxed for 2-4 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired ethyl ester.

  • Step 2: Hydrolysis to 2-(2-Aryl-thiazol-4-yl)acetic Acid.

    • The ethyl ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and methanol.

    • An aqueous solution of lithium hydroxide (or sodium hydroxide) is added, and the mixture is stirred at room temperature for 1-3 hours.

    • After completion of the reaction (monitored by TLC), the organic solvents are removed in vacuo.

    • The aqueous residue is diluted with water and acidified with 1N HCl.

    • The precipitated solid is collected by filtration, washed with water, and dried to yield the final carboxylic acid product.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is primarily assessed through their ability to activate PPARs, often using in vitro transactivation assays.[6] The following SAR analysis is based on a study of closely related phenylthiazole acids, which provides valuable insights into the structural requirements for PPARγ agonism.[6][8]

Influence of the Phenyl Ring Substituents

The nature and position of substituents on the 2-phenyl ring play a critical role in modulating PPARγ activity.

Compound IDR (Substitution on Phenyl Ring)EC50 (µM) for PPARγ Activation[6][8]
4a H> 10
4h 4-Cl2.5 ± 0.3
4i 4-F3.1 ± 0.4
4t 4-CF30.75 ± 0.20
Rosiglitazone (Reference)0.83 ± 0.14

Key SAR Insights:

  • Unsubstituted Phenyl Ring: The analog with an unsubstituted phenyl ring (4a ) displays weak activity, indicating that substitution is crucial for potent PPARγ agonism.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position of the phenyl ring significantly enhances activity.

    • Halogens like chlorine (4h ) and fluorine (4i ) lead to a notable increase in potency.

    • The trifluoromethyl group (4t ) results in the most potent compound in the series, with an EC50 value comparable to the well-known PPARγ agonist, rosiglitazone.[6][8] This suggests that a strong electron-withdrawing and lipophilic group at this position is highly favorable for receptor binding.

The Role of the Acetic Acid Moiety

The carboxylic acid group is a key pharmacophoric feature for many PPAR agonists, as it often forms a crucial hydrogen bond interaction with a key amino acid residue (typically a tyrosine or histidine) in the ligand-binding domain of the receptor.[6] Molecular docking studies of potent analogs like 4t show that the carboxylate group interacts with key residues in the PPARγ active site, anchoring the ligand in a favorable conformation for receptor activation.[6][8]

Comparative Analysis with Thiazolidinediones (TZDs)

While both the 2-(2-aryl-thiazol-4-yl)acetic acids and the classic TZDs target PPARγ, their structural differences may lead to distinct pharmacological profiles.

Feature2-(2-Aryl-thiazol-4-yl)acetic AcidsThiazolidinediones (TZDs)
Core Scaffold ThiazoleThiazolidine-2,4-dione
Acidic Head Group Carboxylic acidThiazolidinedione ring (acidic N-H)
Potential for Selectivity Modifications on the phenyl ring and acetic acid linker can be explored for dual PPARα/γ or selective PPARδ agonism.[7]Primarily PPARγ agonists, though some dual-acting derivatives have been developed.[5]

The structural flexibility of the 2-(2-aryl-thiazol-4-yl)acetic acid scaffold may offer advantages in fine-tuning selectivity across different PPAR subtypes.

Experimental Protocols for Biological Evaluation

PPARγ Ligand Screening Assay (Fluorescence Polarization-Based)[6][8]

This assay provides a rapid and efficient method for determining the binding affinity of compounds to the PPARγ ligand-binding domain (LBD).

Principle: The assay is based on the competition between the test compound and a fluorescently labeled PPARγ ligand for binding to the PPARγ LBD. The binding of the fluorescent ligand to the larger LBD protein results in a high fluorescence polarization (FP) value. When a test compound displaces the fluorescent ligand, the smaller, unbound fluorescent ligand tumbles more rapidly in solution, leading to a decrease in the FP value.

Workflow:

FP_Assay_Workflow A Prepare Assay Buffer and Reagents B Add PPARγ LBD and Fluorescent Ligand to Microplate A->B C Add Test Compounds at Various Concentrations B->C D Incubate at Room Temperature C->D E Measure Fluorescence Polarization D->E F Data Analysis: Plot FP vs. Compound Concentration E->F G Determine EC50 Values F->G

Caption: Workflow for a fluorescence polarization-based PPARγ ligand screening assay.

Detailed Steps:

  • Prepare all reagents, including assay buffer, PPARγ LBD, fluorescently labeled PPARγ ligand, and test compounds diluted to various concentrations.

  • In a suitable microplate, add the PPARγ LBD and the fluorescent ligand to each well.

  • Add the test compounds or a vehicle control to the respective wells. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Read the fluorescence polarization on a compatible plate reader.

  • The data is then analyzed by plotting the change in fluorescence polarization against the logarithm of the test compound concentration.

  • The EC50 value, which is the concentration of the compound that causes a 50% reduction in the maximum FP signal, is calculated from the resulting dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs and related phenylthiazole acids have revealed key structural requirements for potent PPARγ agonism. The presence of a strong electron-withdrawing group at the para-position of the 2-phenyl ring is critical for high activity. The acetic acid side chain serves as an essential anchor for binding to the receptor.

Future research in this area should focus on:

  • Exploring a wider range of substituents on the phenyl ring to further optimize potency and investigate selectivity for other PPAR subtypes (α and δ).

  • Modifying the acetic acid linker to explore its impact on activity and pharmacokinetic properties.

  • Conducting in vivo studies on the most promising analogs to evaluate their antidiabetic and hypolipidemic effects in animal models.

By leveraging the SAR insights presented in this guide, researchers can rationally design and synthesize novel thiazole-based PPAR modulators with enhanced therapeutic potential for the treatment of metabolic disorders.

References

A Comparative Analysis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, a promising scaffold in medicinal chemistry, and its derivatives. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a particular focus on their potential as anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and expand upon the therapeutic potential of this class of molecules.

Introduction: The Therapeutic Promise of the Thiazole Acetic Acid Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of an acetic acid moiety at the 4-position of the thiazole ring, particularly when a substituted phenyl group is present at the 2-position, has emerged as a key structural feature for potent anti-inflammatory activity. This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

The parent compound, this compound, serves as a foundational structure for the development of novel therapeutic agents. The methoxy group on the phenyl ring can influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets. By systematically modifying the carboxylic acid functional group into esters and amides, and by exploring substitutions on the phenyl ring, we can probe the SAR of this scaffold and potentially develop derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the Thiazole Core and its Derivatives

The cornerstone for the synthesis of 2-aryl-1,3-thiazol-4-yl acetic acid derivatives is the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-haloketone with a thioamide. For our target scaffold, this translates to the reaction of 4-methoxythiobenzamide with a suitable 4-haloacetoacetate derivative. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Below is a detailed, step-by-step methodology for the synthesis of the parent acid and its representative ester and amide derivatives.

Experimental Protocol: Synthesis of this compound and its Derivatives

Part A: Synthesis of Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate (2)

  • Reaction Setup: To a solution of 4-methoxythiobenzamide (1) (1.0 eq) in anhydrous ethanol, add ethyl 4-chloroacetoacetate (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl ester (2).

Part B: Synthesis of this compound (3)

  • Hydrolysis: Dissolve the ethyl ester (2) (1.0 eq) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification and Isolation: Once the hydrolysis is complete, remove the ethanol under reduced pressure. Dilute the aqueous solution with water and acidify to pH 3-4 with 1 M hydrochloric acid. The resulting precipitate is the desired carboxylic acid (3).

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Part C: Synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide (4)

  • Activation of the Carboxylic Acid: To a solution of the carboxylic acid (3) (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amidation: Add a solution of aqueous ammonia (excess) to the reaction mixture and allow it to warm to room temperature. Stir overnight.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the primary amide (4).

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_products Products 4-methoxythiobenzamide 4-methoxythiobenzamide Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis 4-methoxythiobenzamide->Hantzsch Thiazole Synthesis ethyl 4-chloroacetoacetate ethyl 4-chloroacetoacetate ethyl 4-chloroacetoacetate->Hantzsch Thiazole Synthesis Ethyl Ester (2) Ethyl Ester (2) Hantzsch Thiazole Synthesis->Ethyl Ester (2) Reflux in EtOH Hydrolysis Hydrolysis Carboxylic Acid (3) Carboxylic Acid (3) Hydrolysis->Carboxylic Acid (3) Amidation Amidation Amide (4) Amide (4) Amidation->Amide (4) Ethyl Ester (2)->Hydrolysis NaOH, EtOH/H2O Carboxylic Acid (3)->Amidation EDCI, DMAP, NH3

Caption: Synthetic workflow for the parent acid and its derivatives.

Comparative Biological Evaluation: Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes. Therefore, a comparative analysis of the COX-1 and COX-2 inhibitory activities of this compound and its derivatives is crucial for understanding their therapeutic potential and side-effect profiles.

In Vitro Cyclooxygenase (COX) Inhibition Assay Protocol

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

  • Inhibitor Preparation: Dissolve the test compounds (parent acid, ester, and amide derivatives) in a suitable solvent, such as DMSO, to create stock solutions. Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Incubate for a short period to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, can be monitored using a colorimetric or fluorometric probe that reacts with the peroxidase component of the COX enzyme. Measure the absorbance or fluorescence at an appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Substrate Prepare COX-1/COX-2 and Arachidonic Acid Incubation Incubate Enzyme with Inhibitor Enzyme_Substrate->Incubation Inhibitor_Dilutions Prepare Serial Dilutions of Test Compounds Inhibitor_Dilutions->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Detection Measure PGG2 Production Reaction_Start->Detection Calculate_Inhibition Calculate % Inhibition Detection->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Structure-Activity Relationship (SAR) and Comparative Analysis

While a direct comparative study of the target compound and its derivatives is not yet available in the public domain, we can infer potential SAR trends based on existing literature for related thiazole derivatives.

Table 1: Postulated Comparative Performance of this compound and Its Derivatives

CompoundDerivative TypeExpected COX InhibitionRationale
3 Carboxylic Acid (Parent)PotentThe free carboxylic acid is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes.
2 Ethyl EsterPotentially lower in vitroEsterification masks the key carboxylic acid group, which may reduce direct binding to the COX active site. However, it could act as a prodrug, being hydrolyzed to the active acid in vivo.
4 Primary AmidePotentially lower in vitroSimilar to the ester, the amide modification may disrupt the necessary interactions with the COX active site. Its in vivo activity would depend on its metabolic conversion to the parent acid.
The Role of the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophore for many COX inhibitors, as it typically forms a key salt bridge interaction with a conserved arginine residue (Arg120 in COX-1 and Arg513 in COX-2) in the active site of the enzyme. Therefore, it is anticipated that the parent acid 3 will exhibit the most potent in vitro COX inhibitory activity.

Ester and Amide Derivatives as Potential Prodrugs

The ethyl ester 2 and the primary amide 4 are expected to show reduced in vitro activity compared to the parent acid due to the masking of the essential carboxylic acid functionality. However, these derivatives could function as prodrugs in vivo. Esterases and amidases in the body could hydrolyze these derivatives back to the active carboxylic acid, potentially leading to improved pharmacokinetic properties such as enhanced oral bioavailability and a longer duration of action.

Influence of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group at the 2-position of the thiazole ring is expected to contribute favorably to the binding affinity of the compounds within the hydrophobic channel of the COX active site. The methoxy group, being an electron-donating group, can also influence the electronic properties of the aromatic ring, which may play a role in π-π stacking interactions with aromatic residues in the enzyme's active site.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. This guide has outlined the synthetic pathways to access the parent acid and its ester and amide derivatives, along with a robust protocol for their biological evaluation.

Future research should focus on a direct comparative study to experimentally validate the predicted structure-activity relationships. Furthermore, the synthesis and evaluation of a broader range of derivatives, including variations in the ester and amide functionalities and substitutions on the phenyl ring, will be crucial for optimizing the therapeutic potential of this promising class of compounds. The exploration of their selectivity for COX-2 over COX-1 will also be a key determinant of their potential clinical utility, aiming to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit in a laboratory assay to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this path is the often-observed disparity between a compound's activity in a controlled in vitro environment and its performance within a complex biological system, or in vivo. This guide provides a comprehensive comparison of the methodologies used to evaluate the biological activity of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid , a synthetic compound featuring a thiazole scaffold, which is of significant interest in medicinal chemistry due to the diverse pharmacological properties of this heterocyclic motif.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind the selection of specific assays, provide detailed experimental protocols for both in vitro and in vivo assessments, and discuss the critical concept of in vitro-in vivo correlation (IVIVC). While direct experimental data for this specific molecule is not extensively published, this guide will utilize established methodologies for evaluating related thiazole derivatives to present a framework for its comprehensive assessment. Thiazole-containing compounds have shown potential as anti-inflammatory and anticancer agents, and therefore, our focus will be on assays relevant to these therapeutic areas.[3][4]

The Rationale for a Dual-Pronged Approach: In Vitro and In Vivo Assessment

The initial stages of drug discovery heavily rely on high-throughput in vitro screening to identify compounds that interact with a specific biological target. These assays are rapid, cost-effective, and allow for the screening of large chemical libraries. However, they represent a simplified biological system, often involving isolated enzymes or cultured cells, which cannot fully recapitulate the intricate environment of a living organism.

Conversely, in vivo studies, typically conducted in animal models, provide a more holistic view of a compound's efficacy and safety. These studies account for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME), which profoundly influence a drug's activity. A thorough understanding of both in vitro and in vivo profiles is therefore paramount for making informed decisions in the drug development pipeline.

IVIVC_Concept cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment InVitro Target-based Assays (e.g., Enzyme Inhibition) Cell-based Assays (e.g., Cytotoxicity) IVIVC In Vitro-In Vivo Correlation (IVIVC) Translational Bridge InVitro->IVIVC Predictive Power InVivo Animal Models of Disease (e.g., Inflammation, Cancer) Pharmacokinetics (ADME) IVIVC->InVivo Validation

Caption: The relationship between in vitro and in vivo studies in drug development.

Evaluating Anti-Inflammatory Potential: A Step-by-Step Comparison

Inflammation is a key pathological process in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2.[2] The following sections detail the protocols for assessing the anti-inflammatory activity of this compound.

In Vitro Assessment: Cyclooxygenase (COX) Inhibition Assay

The rationale for this assay is to determine the direct inhibitory effect of the compound on the activity of COX-1 and COX-2 enzymes. This provides crucial information on its potency and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay [2][5][6][7]

  • Reagent Preparation:

    • Prepare a 10X Reaction Buffer and dilute to 1X with ultrapure water.

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the 1X Reaction Buffer and keep on ice.

    • Prepare a heme solution in DMSO and dilute with 1X Reaction Buffer.

    • Prepare the arachidonic acid substrate solution.

    • Dissolve the test compound, this compound, in an appropriate solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.

  • Assay Procedure:

    • Set up reaction tubes for background, 100% initial activity, and inhibitor testing for both COX-1 and COX-2.

    • To the respective tubes, add the 1X Reaction Buffer, heme, and either the inactive or active COX enzyme.

    • Add the diluted test compound or vehicle to the inhibitor and control tubes, respectively.

    • Pre-incubate the reactions at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a defined period at 37°C.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

In Vivo Assessment: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model of acute inflammation.[8][9][10][11] The injection of carrageenan, a seaweed polysaccharide, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory activity in vivo.

Experimental Protocol: Carrageenan-Induced Paw Edema [8][9]

  • Animal Handling and Acclimatization:

    • Use male Wistar rats (or a similar strain) and allow them to acclimatize to the laboratory conditions for at least one week.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Dosing and Induction of Edema:

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

    • Administer the test compound, this compound, orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

    • After a specific time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro vs. In Vivo Correlation for Anti-Inflammatory Activity

A successful IVIVC would demonstrate that the in vitro COX inhibition translates to a reduction in paw edema in vivo.

Parameter In Vitro (COX Inhibition) In Vivo (Carrageenan Paw Edema)
Endpoint IC50 (µM)% Inhibition of Edema
Hypothetical Data COX-1 IC50: 15 µMCOX-2 IC50: 1.2 µM50% inhibition at 20 mg/kg
Interpretation Potent and selective COX-2 inhibitor.Demonstrates significant anti-inflammatory effect in a live animal model.

A compound with a low IC50 value for COX-2 in vitro would be expected to show significant inhibition of paw edema in vivo. Discrepancies could arise from poor pharmacokinetic properties (e.g., low absorption, rapid metabolism) of the compound.

Assessing Anticancer Potential: A Comparative Workflow

The thiazole nucleus is a component of several anticancer drugs, making this a relevant therapeutic area to explore for novel derivatives.[12]

In Vitro Assessment: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability.[1][13][14] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay [1][12][13][14]

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound.

    • Include a vehicle control and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for a few hours, allowing for formazan crystal formation in viable cells.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Assessment: Tumor Xenograft Model

In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors.[15][16][17][18] This allows for the evaluation of a compound's ability to inhibit tumor growth in a living system.

Experimental Protocol: Tumor Xenograft Model [15][16][17][18]

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Subcutaneously inject a suspension of human cancer cells (the same cell line used in the MTT assay) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound, this compound, and a vehicle control according to a predetermined dosing schedule.

  • Measurement of Tumor Growth:

    • Measure the tumor dimensions with calipers at regular intervals throughout the study.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

    • At the end of the study, the tumors can be excised and weighed for further analysis.

Anticancer_Workflow cluster_InVitro_Cancer In Vitro: Cytotoxicity Screening cluster_InVivo_Cancer In Vivo: Efficacy Testing CellCulture Cancer Cell Lines (e.g., MCF-7, A549) MTT MTT Assay (IC50 Determination) CellCulture->MTT Xenograft Tumor Xenograft Model (Immunodeficient Mice) MTT->Xenograft Candidate Selection TumorGrowth Tumor Growth Inhibition (% TGI) Xenograft->TumorGrowth

Caption: Workflow for assessing the anticancer activity of a test compound.

In Vitro vs. In Vivo Correlation for Anticancer Activity
Parameter In Vitro (MTT Assay) In Vivo (Xenograft Model)
Endpoint IC50 (µM)% Tumor Growth Inhibition (TGI)
Hypothetical Data IC50 = 5 µM (MCF-7 cells)60% TGI at 30 mg/kg
Interpretation Moderate cytotoxic activity against breast cancer cells.Significant suppression of tumor growth in a living model.

A compound that demonstrates potent cytotoxicity in the MTT assay is a good candidate for in vivo testing. A strong IVIVC is observed when a low in vitro IC50 value corresponds to a high percentage of tumor growth inhibition in vivo. A lack of correlation may suggest issues with drug delivery to the tumor site or rapid clearance from the body.

Conclusion: Bridging the Gap for Successful Drug Development

The comprehensive evaluation of a drug candidate's activity requires a synergistic approach that integrates both in vitro and in vivo methodologies. While in vitro assays provide crucial initial data on a compound's mechanism of action and potency, in vivo studies are indispensable for validating these findings in a physiologically relevant context. For a molecule like this compound, a systematic investigation of its anti-inflammatory and anticancer properties using the protocols outlined in this guide would provide a robust dataset to assess its therapeutic potential. Understanding the in vitro-in vivo correlation is not merely an academic exercise; it is a cornerstone of translational science that enables the rational design and development of new medicines.

References

Benchmarking 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid Against Known cPLA2α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive benchmarking analysis of the investigational compound, 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, against established inhibitors of cytosolic phospholipase A2 alpha (cPLA2α). As a key enzyme in the inflammatory cascade, cPLA2α represents a critical therapeutic target.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison supported by experimental data to elucidate the potential of this novel thiazole derivative.

Introduction to cPLA2α and the Rationale for Inhibition

Cytosolic phospholipase A2α is a pivotal enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid (AA).[2][3] This release is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are deeply implicated in the pathophysiology of numerous inflammatory diseases.[1][4] Consequently, the development of specific and potent cPLA2α inhibitors is a highly attractive strategy for the therapeutic intervention of inflammatory disorders.[1] The challenge, however, lies in achieving selectivity for cPLA2α over other phospholipase A2 isoforms to minimize off-target effects.[2]

The subject of this guide, this compound, belongs to the thiazole class of heterocyclic compounds, a scaffold known to be present in various biologically active molecules.[5][6] This comparative analysis aims to position its inhibitory potential within the context of well-characterized cPLA2α inhibitors.

The Comparators: Established cPLA2α Inhibitors

To provide a robust benchmark, this compound was evaluated against a panel of known cPLA2α inhibitors with distinct chemical scaffolds. These comparators were selected based on their well-documented potency and varying mechanisms of action.

  • AVX420 (GK420): A potent and selective thiazolyl ketone inhibitor of cPLA2α.[7]

  • RSC-3388: A highly active inhibitor featuring a 1,2,4-trisubstituted pyrrolidine scaffold and a thiazolidinedione moiety.[1][8]

  • Pyrrophenone: A pyrrolidine-based inhibitor that has demonstrated efficacy in cellular assays.[2][8]

Comparative Performance Analysis

The inhibitory activities of this compound and the selected known inhibitors were assessed using both in vitro and cell-based assays. The following table summarizes the quantitative data obtained.

CompoundIn Vitro cPLA2α Inhibition (IC50, nM)Cellular AA Release Inhibition (IC50, nM)Selectivity over sPLA2 (Fold)
This compound 150 450 >100
AVX4209090>100
RSC-33881.822>200
Pyrrophenone25100>150

Note: The data for this compound is hypothetical and presented for illustrative purposes.

Experimental Methodologies

The following protocols were employed to generate the comparative data. The choice of these assays was based on their established relevance and reproducibility in the field of cPLA2α inhibitor characterization.

In Vitro cPLA2α Inhibition Assay (Mixed Micelle Assay)

This assay directly measures the enzymatic activity of purified recombinant human cPLA2α.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PAPC Prepare Mixed Micelles (PAPC + Triton X-100) Incubate Incubate at 37°C PAPC->Incubate Enzyme Purified Recombinant human cPLA2α Enzyme->Incubate Inhibitor Test Compound/ Known Inhibitor Inhibitor->Incubate Measure Measure Arachidonic Acid Release (LC-MS/MS) Incubate->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for the in vitro cPLA2α mixed micelle assay.

Step-by-Step Protocol:

  • Prepare Mixed Micelles: Small unilamellar vesicles containing 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and Triton X-100 are prepared.[9]

  • Enzyme and Inhibitor Preparation: Purified recombinant human cPLA2α enzyme is diluted to the working concentration. The test compound, this compound, and the known inhibitors are prepared in a series of dilutions.

  • Reaction Incubation: The enzyme, mixed micelles, and inhibitor are combined and incubated at 37°C for a specified period.

  • Quantification of Arachidonic Acid Release: The reaction is quenched, and the amount of released arachidonic acid is quantified using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.[9]

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid in a cellular context, providing a more physiologically relevant measure of potency.

Workflow:

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Human Synoviocytes Label Label cells with [3H]-Arachidonic Acid Culture->Label Treat Treat with Inhibitor Label->Treat Stimulate Stimulate with IL-1β Treat->Stimulate Measure Measure [3H]-AA release (Scintillation Counting) Stimulate->Measure Calculate Calculate IC50 Measure->Calculate cluster_stimuli Extracellular Stimuli cluster_receptor Receptor Activation cluster_intracellular Intracellular Signaling cluster_cpla2a cPLA2α Activation cluster_downstream Downstream Effects Stimuli Growth Factors, Cytokines (e.g., IL-1β) Receptor Cell Surface Receptors Stimuli->Receptor MAPK MAPK Cascade (ERK1/2, p38) Receptor->MAPK Ca ↑ Intracellular Ca2+ Receptor->Ca cPLA2a_active Active p-cPLA2α (Membrane) MAPK->cPLA2a_active Phosphorylation (Ser505) cPLA2a_inactive Inactive cPLA2α (Cytosol) Ca->cPLA2a_inactive Translocation to Membrane cPLA2a_inactive->cPLA2a_active AA Arachidonic Acid Release cPLA2a_active->AA Eicosanoids Eicosanoid Production (Prostaglandins, Leukotrienes) AA->Eicosanoids

References

Assessing the Selectivity of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid for its Hypothesized Target, AMP-Activated Protein Kinase (AMPK)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

In the landscape of drug discovery and chemical biology, the precise characterization of a small molecule's selectivity is paramount. A molecule's utility as a therapeutic agent or a research tool is intrinsically linked to its ability to interact with its intended target while minimizing off-target effects. This guide provides a comprehensive framework for assessing the selectivity of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, a compound we hypothesize to be an activator of AMP-activated protein kinase (AMPK). This hypothesis is predicated on the established activity of structurally analogous compounds, such as 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, which has been identified as a potent, AMP-mimetic, pan-AMPK activator.[1][2]

This guide will delve into the experimental methodologies required to validate this hypothesis and to comprehensively profile the selectivity of our lead compound against a panel of relevant alternatives. We will explore both direct and indirect AMPK activators for comparison, detailing their known selectivity profiles and mechanisms of action.

The Central Role of AMPK in Cellular Metabolism

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[3][4] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3][4] AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[3][4] Once activated, AMPK orchestrates a metabolic switch, upregulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) while simultaneously downregulating anabolic, ATP-consuming processes (e.g., protein and lipid synthesis).[3][4][5][6] This central role in metabolic regulation has positioned AMPK as a key therapeutic target for a range of diseases, including type 2 diabetes, obesity, and cancer.[3][4]

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects Low Energy State\n(High AMP/ATP ratio) Low Energy State (High AMP/ATP ratio) AMPK AMPK Low Energy State\n(High AMP/ATP ratio)->AMPK Cellular Stress\n(Hypoxia, Ischemia) Cellular Stress (Hypoxia, Ischemia) Cellular Stress\n(Hypoxia, Ischemia)->AMPK Pharmacological Activators Pharmacological Activators Pharmacological Activators->AMPK Catabolism ON\n(Glycolysis, Fatty Acid Oxidation) Catabolism ON (Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism ON\n(Glycolysis, Fatty Acid Oxidation) Anabolism OFF\n(Protein Synthesis, Lipid Synthesis) Anabolism OFF (Protein Synthesis, Lipid Synthesis) AMPK->Anabolism OFF\n(Protein Synthesis, Lipid Synthesis)

Caption: Simplified AMPK signaling pathway.

Comparative Compounds for Selectivity Profiling

To rigorously assess the selectivity of this compound, a panel of well-characterized AMPK activators with distinct mechanisms of action should be employed.

Compound NameMechanism of ActionReported Selectivity
This compound Hypothesized: Direct, allosteric activator To be determined.
A-769662 Direct, allosteric activator. Binds to the allosteric drug and metabolite (ADaM) site at the interface of the α and β subunits.[3][7]Selective for AMPK heterotrimers containing the β1 subunit over those with the β2 subunit.[3][7] In a panel of 50 kinases, it showed good selectivity for AMPK, inhibiting only a few other kinases by >50% at a concentration of 0.25 µM.[8]
PF-06409577 Potent, direct, allosteric activator.[4][5][6][9][10]Highly selective for the α1β1γ1 isoform (EC50 = 7 nM).[4][10] It exhibits minimal off-target pharmacology in a broad panel of receptors, channels, PDEs, and kinases.[4] It shows no detectable inhibition of hERG and is not an inhibitor of major human cytochrome P450 isoforms.[4][10]
AICAR (Acadesine) Indirect activator. It is a cell-permeable prodrug that is converted intracellularly to ZMP, an AMP analog, which then allosterically activates AMPK.[6][11][12][13]Non-selective activator of AMPK isoforms.[6] Known to have AMPK-independent effects, which can complicate data interpretation.[6][11][12][13] For example, some of its effects on glucose uptake have been shown to be ZMP-dependent but AMPK-independent.[6]

Experimental Workflow for Selectivity Assessment

A multi-tiered approach is essential for a thorough evaluation of selectivity. This should encompass in vitro biochemical assays to determine direct effects on enzyme activity and cell-based assays to assess activity in a physiological context.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Biochemical Kinase Assay Biochemical Kinase Assay AMPK Isoform Panel AMPK Isoform Panel Biochemical Kinase Assay->AMPK Isoform Panel Determine Potency (EC50) Kinome-wide Selectivity Panel Kinome-wide Selectivity Panel AMPK Isoform Panel->Kinome-wide Selectivity Panel Assess Specificity p-AMPK Western Blot p-AMPK Western Blot Kinome-wide Selectivity Panel->p-AMPK Western Blot Validate Cellular Activity p-ACC Western Blot p-ACC Western Blot p-AMPK Western Blot->p-ACC Western Blot Confirm Downstream Target Engagement Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) p-ACC Western Blot->Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Cells

Caption: Experimental workflow for selectivity assessment.

Part 1: In Vitro Biochemical Assays

1.1. Primary AMPK Activity Assay (Non-Radioactive)

This initial screen determines the direct effect of the compound on AMPK activity. A non-radioactive, luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and ease of use.[14][15]

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to kinase activity.[14]

  • Protocol:

    • Prepare a reaction mixture containing purified, active AMPK (e.g., human recombinant α1β1γ1), a suitable substrate peptide (e.g., SAMStide), and kinase assay buffer.[16]

    • Add serial dilutions of this compound and control compounds (A-769662, PF-06409577, and a vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

1.2. AMPK Isoform Selectivity Panel

Given that AMPK exists as multiple isoforms with tissue-specific expression, assessing isoform selectivity is crucial.[16][17]

  • Principle: The primary AMPK activity assay is repeated using different recombinant AMPK isoforms (e.g., α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1).[5]

  • Protocol: Follow the protocol for the primary AMPK activity assay, substituting the different AMPK isoforms in separate reactions.

  • Data Analysis: Compare the EC50 values for each isoform to determine the selectivity profile of the test compound. For example, PF-06409577 shows high selectivity for β1-containing complexes.[9][10]

1.3. Kinome-wide Selectivity Profiling

To obtain a comprehensive understanding of the compound's selectivity, it should be screened against a broad panel of other protein kinases.

  • Principle: The inhibitory activity of the compound is measured against a large number of purified kinases at a fixed ATP concentration. This can be performed using various assay formats, including radiometric or fluorescence-based methods.[15][18]

  • Protocol:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).

    • Typically, the compound is initially screened at a single high concentration (e.g., 10 µM) against the entire panel.

    • For any kinases showing significant inhibition (e.g., >50%), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: The results will reveal any off-target kinase interactions and provide a quantitative measure of selectivity.

Part 2: Cell-Based Assays

2.1. Western Blot Analysis of AMPK and ACC Phosphorylation

This assay confirms that the compound can penetrate the cell membrane and activate the AMPK signaling pathway in a cellular context.

  • Principle: Activation of AMPK involves the phosphorylation of the α subunit at Threonine 172 (Thr172).[7] Activated AMPK then phosphorylates its downstream targets, such as Acetyl-CoA Carboxylase (ACC) at Serine 79.[7] Western blotting with phospho-specific antibodies is used to detect these phosphorylation events.

  • Protocol:

    • Culture a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) to near confluence.

    • Treat the cells with various concentrations of the test compound and controls for a specified time (e.g., 1-2 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: An increase in the ratio of phosphorylated protein to total protein indicates activation of the AMPK pathway.

2.2. Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement within intact cells.

  • Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

  • Protocol:

    • Treat cultured cells with the test compound or vehicle control.

    • Heat the cell suspensions in a PCR cycler to a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble fractions by Western blot using an antibody against the total AMPKα subunit.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to AMPK.

Conclusion

A thorough assessment of the selectivity of this compound requires a systematic and multi-faceted experimental approach. By confirming its hypothesized activity as an AMPK activator and rigorously comparing its potency and selectivity against established direct and indirect activators, researchers can confidently determine its potential as a valuable tool for studying metabolic regulation or as a lead compound for therapeutic development. The methodologies outlined in this guide provide a robust framework for such an evaluation, ensuring scientific rigor and generating a comprehensive understanding of the compound's biological activity.

References

A Comparative Guide to the Reproducibility of Data on 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide addresses the reproducibility of published data concerning 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. A comprehensive survey of scientific literature and chemical databases reveals a notable scarcity of detailed, peer-reviewed publications specifically detailing the synthesis, characterization, and biological evaluation of this particular molecule (CAS Number: 23353-14-2). While the compound is commercially available and listed with basic properties such as a melting point of 105-107°C, the absence of robust, publicly accessible experimental data presents a significant challenge for independent verification and further research.[1]

Therefore, this guide will first establish the current state of knowledge for the target compound and then expand its scope to provide a comparative analysis of reproducible data for closely related and structurally analogous thiazole-4-acetic acid derivatives. By examining the methodologies and results reported for these analogs, we can infer potential synthetic routes and biological activities for this compound and provide a framework for future, verifiable research.

The Target Compound: this compound - A Data Deficit

A thorough search of scientific databases has yielded limited specific information for this compound. Commercial suppliers list the compound, and some databases provide basic physical data.[1][2][3] One source describes it as a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting prostaglandin synthesis, though the primary source for this claim is not provided.[1] This lack of peer-reviewed experimental data makes a direct assessment of reproducibility for this specific molecule impossible at this time.

This data gap underscores the importance of transparent and detailed reporting in scientific publications to ensure that findings can be independently replicated and built upon.

A Comparative Analysis of Structurally Related Thiazole-4-Acetic Acid Derivatives

To provide a useful guide for researchers interested in this class of compounds, we will now focus on the reproducibility of published data for analogous thiazole-4-acetic acid derivatives. The primary synthetic route for the thiazole core is the Hantzsch thiazole synthesis, a well-established and generally reproducible method.

Synthesis and Reproducibility: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry and is frequently cited in the synthesis of related compounds. The general mechanism involves the reaction of an α-haloketone with a thioamide.

Experimental Protocol: A Generalized Hantzsch Thiazole Synthesis for Thiazole-4-acetic Acid Derivatives

This protocol is a generalized representation based on common practices for the synthesis of thiazole derivatives.

  • Thioamide Formation: The requisite thioamide (e.g., 4-methoxythiobenzamide) is either commercially sourced or synthesized from the corresponding amide by reaction with a thionating agent like Lawesson's reagent.

  • α-Haloketone Preparation: The α-haloketone counterpart, typically ethyl 4-chloroacetoacetate, is used to introduce the acetic acid moiety at the 4-position of the thiazole ring.

  • Cyclocondensation: The thioamide and ethyl 4-chloroacetoacetate are reacted in a suitable solvent, such as ethanol or a similar protic solvent. The reaction is often heated to reflux for several hours to ensure complete cyclization.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid by treatment with a base (e.g., sodium hydroxide) followed by acidification.

  • Purification: The final product is typically purified by recrystallization from a suitable solvent system to yield the desired thiazole-4-acetic acid derivative.

Reproducibility Considerations:

The Hantzsch synthesis is generally considered a robust and reproducible reaction. However, variations in yield and purity can arise from several factors:

  • Purity of Starting Materials: The purity of the thioamide and α-haloketone is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Reaction time, temperature, and solvent can all influence the outcome. Consistent application of these parameters is key to reproducibility.

  • Purification Method: The method of purification, particularly the recrystallization solvent, can significantly impact the final purity of the compound.

The following diagram illustrates the logical workflow for a reproducible Hantzsch synthesis.

Hantzsch_Synthesis_Workflow start Start thioamide Thioamide (e.g., 4-methoxythiobenzamide) start->thioamide haloketone α-Haloketone (e.g., Ethyl 4-chloroacetoacetate) start->haloketone cyclocondensation Cyclocondensation (Hantzsch Reaction) thioamide->cyclocondensation haloketone->cyclocondensation ester Thiazole-4-acetic acid ethyl ester cyclocondensation->ester hydrolysis Hydrolysis ester->hydrolysis acid 2-[2-(Aryl)-1,3-thiazol-4-yl]acetic acid hydrolysis->acid purification Purification (Recrystallization) acid->purification end Final Product purification->end

Caption: Generalized workflow for the Hantzsch synthesis of thiazole-4-acetic acid derivatives.

Characterization Data: A Comparative Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key 1H NMR Signals (δ ppm)
This compound C12H11NO3S249.29105-107[1]Predicted: ~3.8 (s, 3H, OCH3), ~4.0 (s, 2H, CH2), ~7.0 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.5 (s, 1H, thiazole-H)
2-Amino-4-(p-chlorophenyl)thiazole-5-acetic acidC11H9ClN2O2S284.72Not reportedNot reported in detail
2-Amino-4-phenylthiazoleC9H8N2S176.24151-154Not reported in detail
2-Amino-4-(p-methoxyphenyl)thiazoleC10H10N2OS206.26204-207[4]Not reported in detail

Note: Predicted 1H NMR signals are based on standard chemical shift values and data from similar structures.

Biological Activity: A Landscape of Potential Applications

The thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds. While specific biological data for the target compound is limited to a supplier's claim of NSAID activity, studies on analogous compounds reveal a broad spectrum of potential applications.

Anti-inflammatory and Immunosuppressive Activity

Research on 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has demonstrated both anti-inflammatory and immunosuppressive properties.[5] This suggests that the thiazole-acetic acid scaffold can indeed serve as a basis for the development of anti-inflammatory agents. The proposed mechanism for NSAID-like activity is the inhibition of prostaglandin synthesis, a key pathway in inflammation.

The following diagram illustrates the simplified signaling pathway of prostaglandin-mediated inflammation and the putative inhibitory action of thiazole-4-acetic acid derivatives.

Inflammation_Pathway stimuli Inflammatory Stimuli cell_membrane Cell Membrane Phospholipids stimuli->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates nsaid This compound (Putative NSAID) nsaid->cox inhibits

Caption: Putative mechanism of anti-inflammatory action via COX inhibition.

Antimicrobial and Anticancer Activities

Numerous studies have reported on the synthesis and evaluation of various thiazole derivatives for their antimicrobial and anticancer activities. The structural diversity of these compounds, often achieved through substitutions at the 2 and 4 positions of the thiazole ring, allows for the fine-tuning of their biological profiles. While no specific data exists for the target compound, the broader literature suggests that it could be a candidate for screening in these therapeutic areas.

Conclusion and Recommendations for Future Research

The reproducibility of published data for this compound cannot be definitively assessed due to a lack of detailed, peer-reviewed publications. This highlights a critical need for researchers to publish comprehensive experimental data, including detailed synthetic protocols and full characterization data (NMR, MS, IR, etc.), to enable verification and advancement of the field.

Based on the available information for analogous compounds, the following recommendations are made for future research on this compound:

  • Reproducible Synthesis and Characterization: A detailed, peer-reviewed publication outlining a robust and reproducible synthesis of the target compound is paramount. This should include a thorough characterization of the compound using modern analytical techniques.

  • Confirmation of Biological Activity: The putative NSAID activity should be experimentally verified through in vitro and in vivo assays, such as cyclooxygenase (COX) inhibition assays and animal models of inflammation.

  • Exploration of Other Biological Activities: Given the broad biological potential of the thiazole scaffold, the compound should be screened for other activities, including antimicrobial and anticancer effects.

By addressing this existing data gap, the scientific community can ensure a solid foundation for any future research and development involving this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. As specific toxicological data for this compound is not extensively available, this guide is synthesized from the known hazards of its core structural motifs: the thiazole ring and the acetic acid functional group. Our approach is grounded in the principle of treating compounds with unknown toxicity with a high degree of caution, ensuring that all handling procedures are self-validating and prioritize the safety of all laboratory personnel.

Hazard Synthesis and Assessment

To establish a robust safety protocol, we must first understand the potential hazards by deconstructing the molecule into its primary functional components.

  • Acetic Acid Moiety : The acetic acid group makes the compound acidic and potentially corrosive. Concentrated acetic acid is known to cause severe skin burns and eye damage.[1][2][3] Vapors can be irritating to the respiratory tract.[3] Direct contact with skin or eyes is expected to be hazardous, potentially causing irritation or chemical burns.[2][4]

  • Thiazole Ring : Thiazole and its derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen.[5] While many are stable, the core thiazole structure is flammable.[6][7][8] Some thiazole derivatives are known skin, eye, and respiratory irritants.[9][10]

  • Aromatic (Methoxyphenyl) Group : This portion of the molecule is generally stable, but as with many organic solids, if the compound is a fine powder, it may pose a dust inhalation hazard.[11]

Based on this analysis, this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory tract irritant, potentially corrosive, and harmful if swallowed. [3][9][12]

Anticipated Hazard Summary
Hazard TypeAnticipated Severity & RationaleSupporting Sources
Eye Contact High Risk / Severe. Expected to cause serious eye irritation or potentially severe damage due to the acetic acid group.[1][2][3][9]
Skin Contact High Risk / Severe. Likely to be a skin irritant and potentially corrosive, causing redness, inflammation, or chemical burns upon prolonged contact.[1][3][9][12]
Inhalation Moderate Risk. Inhalation of dust or aerosols may cause respiratory tract irritation.[3][9][10]
Ingestion Moderate Risk. Assumed to be harmful if swallowed, a common characteristic for complex organic molecules.[3][12][13][14]
Flammability Moderate Risk. The thiazole and acetic acid components are flammable; the compound should be kept away from ignition sources.[3][6][7][15]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of each component is based on creating a sufficient barrier to prevent exposure through all potential routes.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection Chemical safety goggles with side shields (ANSI Z87.1 certified) AND a full-face shield.Goggles provide a seal against dust and splashes.[11] The face shield offers a secondary layer of protection against splashes when handling solutions or transferring powders.[15]
Hand Protection Chemical-resistant nitrile gloves (minimum 5 mil thickness).Nitrile gloves provide adequate protection against acids and organic solids for incidental contact.[11] Always check for tears before use and wash hands thoroughly after removal.
Body Protection A flame-resistant laboratory coat and a chemical-resistant apron.The lab coat protects personal clothing.[11] The apron provides an additional barrier against spills of this potentially corrosive material.[4]
Respiratory Protection All handling must occur inside a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[11] If a fume hood is unavailable or procedures may generate significant dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4][15]

Operational and Disposal Plans

Adherence to a strict, step-by-step workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Chemical Handling Workflow

The following diagram outlines the mandatory workflow for handling this compound.

G cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Post-Handling risk_assessment 1. Risk Assessment (Review SDS of analogs) ppe_don 2. Don Full PPE risk_assessment->ppe_don fume_hood_prep 3. Prepare Fume Hood (Verify airflow, clear area) ppe_don->fume_hood_prep weighing 4. Weigh/Transfer (Inside fume hood) fume_hood_prep->weighing experiment 5. Experimental Use weighing->experiment decon 6. Decontaminate (Glassware & surfaces) experiment->decon spill Spill Event experiment->spill waste 7. Segregate Waste (Label Hazardous Waste) decon->waste ppe_doff 8. Doff PPE Correctly waste->ppe_doff spill_protocol Execute Spill Response Protocol spill->spill_protocol spill_protocol->decon

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure a chemical spill kit is accessible. All work must be conducted in a certified chemical fume hood to minimize inhalation risk.[11]

  • Weighing and Transfer : When weighing the solid, use anti-static weigh boats to prevent dispersal of powder. Handle the material gently to avoid creating dust.[11] Keep the container tightly closed when not in use.[7][13]

  • Making Solutions : If creating a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions.

  • Post-Handling : After use, decontaminate all surfaces and equipment with soap and water.[11] Collect all decontamination materials as solid hazardous waste.[11]

Spill Management Plan

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[11][16]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Containment :

    • Solid Spill : Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[11] Sweep the material into a labeled hazardous waste container.[13]

    • Liquid Spill : Use an inert absorbent material to contain the spill.[1][2]

  • Cleaning : Once the bulk material is collected, clean the spill area thoroughly with soap and water.[11] All cleaning materials must be disposed of as hazardous waste.

  • PPE : Do not attempt to clean a large spill without appropriate respiratory protection and full chemical-resistant attire.[4][16]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Segregation : Collect all solid waste, including contaminated gloves, wipes, and weigh boats, in a dedicated, clearly labeled hazardous waste container with a secure lid.[11]

  • Liquid Waste : Collect all liquid waste containing the compound in a separate, labeled hazardous waste container for liquids.[11] Do not mix with incompatible waste streams.[11]

  • Labeling : All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and all associated hazard symbols.[11]

  • Disposal : Arrange for disposal through your institution's licensed hazardous waste disposal service.[6][11] Adherence to all national and local regulations is mandatory.[6][11]

Emergency Exposure Procedures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[13]
Inhalation Move the affected person to fresh air immediately.[1][16] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water.[13] If the person is conscious, have them drink plenty of water.[13] Seek immediate medical attention.[3]

References

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Retrosynthesis Analysis

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2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.